Fmoc-D-beta-homoalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201864-71-3 | |
| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-beta-homoalanine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-beta-homoalanine, systematically known as (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid, is a non-proteinogenic amino acid derivative crucial for the advancement of peptide-based therapeutics and peptidomimetics. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the D-beta-homoalanine structure offers unique conformational properties and increased stability against enzymatic degradation compared to natural L-alpha-amino acids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, purification, and applications in research and drug development.
Chemical Structure and Properties
This compound is characterized by a butyric acid backbone with an Fmoc-protected amino group at the beta-position (carbon 3) and a methyl group at the alpha-position, with the stereochemistry at the chiral center being (R).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 201864-71-3 | [1] |
| Molecular Formula | C₁₉H₁₉NO₄ | [1] |
| Molecular Weight | 325.36 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 159 - 162 °C | [1] |
| Optical Rotation | [α]D20 = -4 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in organic solvents like DMF, DCM, and ethyl acetate. | General knowledge for Fmoc-amino acids. |
| Storage | 0 - 8 °C | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of (R)-β-aminobutyric acid with an Fmoc-donating reagent. Below are two representative protocols.
Protocol 1: Synthesis using in situ generated Fmoc-Azide (Fmoc-N₃)
This method is adapted from the synthesis of Fmoc-R-β-aminobutyric acid.
-
Materials:
-
(R)-β-aminobutyric acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium azide (NaN₃)
-
Dioxane
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Petroleum ether
-
2 M Hydrochloric acid (HCl)
-
Ice-cold deionized water
-
-
Procedure:
-
Preparation of Fmoc-N₃: In a reaction vessel, dissolve Fmoc-Cl (10 mmol) in dioxane (5 ml). In a separate vessel, dissolve NaN₃ (12 mmol) in a 2:1 mixture of dioxane/water (10 ml). Add the Fmoc-Cl solution to the NaN₃ solution and stir the resulting mixture at 323 K (50 °C) for 2 hours.[2]
-
Fmoc-protection Reaction: Dissolve (R)-β-aminobutyric acid (11 mmol) in a 2:1 mixture of dioxane/10% NaHCO₃ solution, ensuring the pH is maintained between 8 and 9.[2]
-
Cautiously add the prepared Fmoc-N₃ solution in three portions to the amino acid solution over a period of 1 hour.
-
Stir the reaction mixture for 15 hours at room temperature.[2]
-
Work-up: Pour the reaction mixture into 5 mL of ice-cold water.
-
Extract the aqueous mixture three times with petroleum ether to remove unreacted reagents and by-products.[2]
-
Separate the aqueous layer and chill it on ice for 2 hours.
-
Acidify the aqueous layer to pH 1 with 2 M HCl to precipitate the product.[2]
-
Filter the resulting precipitate and wash it with ice-cold water until the pH of the filtrate is approximately 5.[2]
-
Dry the collected white solid overnight.
-
Protocol 2: Synthesis using Fmoc-OSu
This is a general procedure for the Fmoc protection of amino acids.
-
Materials:
-
(R)-β-aminobutyric acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
10% Aqueous sodium carbonate solution
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (R)-β-aminobutyric acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.[3]
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Work-up: Acidify the reaction mixture with 1 M HCl to a pH of 2.
-
Extract the precipitated product with ethyl acetate.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallization
-
General Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system. Common solvent systems for Fmoc-amino acids include ethyl acetate/hexane or dichloromethane/hexane.
-
Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
Table 2: Analytical Methods for this compound
| Method | Typical Parameters | Expected Results |
| Reverse-Phase HPLC (RP-HPLC) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% Formic acid in waterMobile Phase B: 0.1% Formic acid in acetonitrileGradient: Linear gradient from 5% to 95% B over 20-30 minutesFlow Rate: 1 mL/minDetection: UV at 262 nm and 301 nm | A major peak corresponding to this compound with a purity of ≥ 99%. Retention time will vary based on the specific system. |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃Frequency: 400 MHz or higher | Fmoc group: Multiplets between 7.3 and 7.9 ppm.CH₂-O: Doublet around 4.4 ppm.CH-Fmoc: Triplet around 4.2 ppm.NH: Doublet around 7.0-8.0 ppm.CH(NH): Multiplet around 3.5 ppm.CH₂-COOH: Multiplet around 2.6 ppm.CH₃: Doublet around 1.1-1.3 ppm. |
| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. | [M+H]⁺: m/z 326.14[M-H]⁻: m/z 324.13 |
Applications in Research and Drug Development
This compound is not known to have intrinsic biological activity. Its value lies in its role as a specialized building block for the synthesis of peptides and peptidomimetics with enhanced properties.
-
Increased Proteolytic Stability: The β-amino acid backbone is resistant to cleavage by many proteases, which increases the in vivo half-life of peptides containing this residue.
-
Conformational Constraint: The additional methylene group in the backbone compared to α-amino acids alters the peptide's conformational flexibility. This can lead to the stabilization of specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets. The D-configuration further influences the peptide's three-dimensional structure.
-
Modulation of Biological Activity: By inducing specific conformations and increasing stability, the incorporation of D-beta-homoalanine can enhance the biological activity of peptides, including antimicrobial, anti-angiogenic, and receptor-binding properties.[4] It is a valuable tool in the development of peptide-based drugs with improved pharmacokinetic profiles.
Visualizing Workflows and Concepts
Caption: General synthesis and purification workflow.
References
The Strategic Integration of Fmoc-D-beta-homoalanine in Modern Biochemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide science and therapeutic development, the quest for molecules with enhanced stability and tailored functionality is paramount. Fmoc-D-beta-homoalanine, a non-proteinogenic amino acid derivative, has emerged as a critical building block in this pursuit. Its incorporation into peptide chains offers a strategic advantage in overcoming the inherent limitations of natural peptides, primarily their susceptibility to enzymatic degradation. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in solid-phase peptide synthesis (SPPS), the resulting improvements in peptide stability, and its utility in the design of potent, receptor-specific ligands.
Core Applications and Physicochemical Properties
This compound is a derivative of alanine containing an additional methylene group in its backbone, classifying it as a beta-amino acid. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine facilitates its use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
The primary utility of incorporating D-beta-homoalanine into a peptide sequence lies in its ability to confer resistance to proteolytic enzymes.[1] The altered backbone structure compared to natural alpha-amino acids hinders recognition by proteases, thereby significantly increasing the in vivo half-life of the peptide. This enhanced stability is a crucial attribute for the development of peptide-based therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201864-71-3 | Generic |
| Molecular Formula | C₁₉H₁₉NO₄ | Generic |
| Molecular Weight | 325.36 g/mol | Generic |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in DMF, NMP | Generic |
Enhancing Proteolytic Stability: A Quantitative Perspective
The introduction of a D-beta-homoalanine residue into a peptide backbone fundamentally alters its susceptibility to enzymatic cleavage. While specific quantitative data on the coupling efficiency of this compound is not extensively published, the general principles of coupling sterically hindered amino acids apply. Longer coupling times and the use of potent activating agents are often recommended to ensure high yields.
A compelling example of the impact of beta-amino acid incorporation on stability is seen in analogs of the dimeric opioid peptide, Biphalin. A study on a Biphalin derivative where a native alpha-amino acid was replaced with a homo-β³-amino acid demonstrated a significant increase in enzymatic stability when exposed to human plasma.[1] This highlights the practical benefit of using building blocks like this compound in designing long-lasting peptide drugs.
Table 2: Illustrative Comparison of Peptide Stability
| Peptide | Amino Acid at Position X | Half-life in Human Plasma (Qualitative) | Reference |
| Native Biphalin | α-Amino Acid | Low | [1] |
| Biphalin Analog | β³-homo-Amino Acid | Significantly Increased | [1] |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Below are generalized methodologies for the key steps.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
1. Resin Swelling:
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU, HATU; 1.9-4.9 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA; 4-10 equivalents), to the amino acid solution to facilitate activation.
-
Pre-activate the mixture for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the potential for steric hindrance with beta-amino acids, a longer coupling time may be beneficial.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Repetition:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Enzymatic Degradation Assay
This protocol provides a general framework for assessing the proteolytic stability of a peptide containing D-beta-homoalanine.
1. Peptide Preparation:
-
Synthesize and purify both the native peptide and the D-beta-homoalanine-containing analog.
-
Accurately determine the concentration of each peptide solution.
2. Enzyme Solution Preparation:
-
Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) in an appropriate buffer.
3. Degradation Reaction:
-
In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution at a physiologically relevant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
4. Reaction Quenching:
-
Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent, such as a strong acid (e.g., TFA) or by heat inactivation.
5. Analysis:
-
Analyze the quenched samples by RP-HPLC or LC-MS.
-
Quantify the amount of remaining intact peptide at each time point by measuring the peak area.
6. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of each peptide under the specific assay conditions.
Application in Drug Design: Targeting G-Protein Coupled Receptors
The enhanced stability and unique conformational properties imparted by D-beta-homoalanine make it a valuable tool in the design of peptidomimetics that target G-protein coupled receptors (GPCRs). A notable example is the development of analogs of the opioid peptide Biphalin. Biphalin is an agonist at both the mu (µ) and delta (δ) opioid receptors, which are class A GPCRs.[1] The substitution of a native amino acid with a beta-amino acid in a Biphalin analog resulted in a compound with high affinity for both µ and δ opioid receptors and potent antinociceptive activity.[1]
Upon binding of an agonist like a Biphalin analog, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This typically involves the coupling of the receptor to inhibitory G proteins (Gαi/o). The activated G protein then dissociates, and its subunits modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to the physiological response (e.g., analgesia).
Figure 1. Simplified signaling pathway of a Biphalin analog acting on an opioid receptor.
Conclusion
This compound is a powerful tool in the arsenal of biochemists and drug development professionals. Its strategic incorporation into peptide synthesis allows for the creation of peptidomimetics with significantly enhanced proteolytic stability, a critical factor for therapeutic efficacy. The ability to fine-tune the properties of bioactive peptides, as exemplified by the development of potent and stable opioid receptor ligands, underscores the importance of non-proteinogenic amino acids in modern drug discovery. As the demand for more robust and targeted therapeutics continues to grow, the utilization of this compound and other modified amino acids is set to expand, paving the way for the next generation of peptide-based medicines.
References
Synthesis of Fmoc-D-beta-homoalanine via Arndt-Eistert Homologation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of Fmoc-D-beta-homoalanine, a valuable building block in peptide and medicinal chemistry, utilizing the Arndt-Eistert homologation reaction. The process involves the one-carbon chain extension of the readily available Fmoc-D-alanine.
Introduction
This compound is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique conformational constraints and increased resistance to enzymatic degradation. The Arndt-Eistert homologation is a well-established method for the synthesis of β-amino acids from their α-amino acid precursors.[1][2][3] This reaction sequence involves the conversion of a carboxylic acid to its next higher homologue.[3] The key steps include the formation of an acid chloride, reaction with diazomethane to generate a diazoketone, and a subsequent Wolff rearrangement to form a ketene, which is then hydrolyzed to the desired carboxylic acid.[2][3]
This document outlines a specific protocol adapted from the work of Müller, Vogt, and Sewald, which employs an ultrasound-promoted Wolff rearrangement for the efficient synthesis of Fmoc-protected β-homoamino acids.[4] This method offers mild reaction conditions, which are crucial for preserving the integrity of the acid-sensitive Fmoc protecting group.[4]
Overall Reaction Scheme
The synthesis of this compound from Fmoc-D-alanine via Arndt-Eistert homologation can be depicted as follows:
Figure 1: General reaction scheme for the Arndt-Eistert homologation of Fmoc-D-alanine.
Experimental Protocols
The following protocols are based on established methodologies for the Arndt-Eistert synthesis of Fmoc-protected β-amino acids.[4]
Materials and Reagents
-
Fmoc-D-alanine
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood)
-
Silver benzoate (AgOBz)
-
1,4-Dioxane
-
Water
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF)
Step 1: Formation of the α-Diazoketone from Fmoc-D-alanine
This step involves the conversion of Fmoc-D-alanine into its mixed anhydride, followed by reaction with diazomethane.
Procedure:
-
Dissolve Fmoc-D-alanine (1 equivalent) in anhydrous THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-Methylmorpholine (1 equivalent) to the solution.
-
Slowly add ethyl chloroformate (1 equivalent) to the reaction mixture while maintaining the temperature at -15 °C.
-
Stir the mixture for 10 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel using appropriate safety precautions.
-
Slowly add the pre-cooled solution of the mixed anhydride to the ethereal diazomethane solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Remove the solvent under reduced pressure to obtain the crude α-diazoketone, which can be used in the next step without further purification.
Step 2: Ultrasound-Promoted Wolff Rearrangement
The α-diazoketone is rearranged to a ketene intermediate in the presence of a silver catalyst, promoted by ultrasound. The ketene is then trapped with water to yield the final product.
Procedure:
-
Dissolve the crude α-diazoketone (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a catalytic amount of silver benzoate (0.1 equivalents).
-
Immerse the reaction vessel in an ultrasonic bath and sonicate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Figure 2: Detailed workflow for the synthesis and purification of this compound.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis of Fmoc-protected β-homoamino acids using the ultrasound-promoted Wolff rearrangement, as reported by Müller, Vogt, and Sewald (1998). While the specific yield for this compound is not individually reported, the data for analogous compounds provide a reasonable expectation.
| Starting Fmoc-α-amino acid | Product (Fmoc-β-homoamino acid) | Yield (%) |
| Fmoc-Ala-OH | Fmoc-β-hAla-OH | 95 |
| Fmoc-Val-OH | Fmoc-β-hVal-OH | 92 |
| Fmoc-Leu-OH | Fmoc-β-hLeu-OH | 96 |
| Fmoc-Phe-OH | Fmoc-β-hPhe-OH | 94 |
Table 1: Representative yields for the synthesis of Fmoc-β-homoamino acids via ultrasound-promoted Wolff rearrangement.[4]
Safety Considerations
-
Diazomethane: Diazomethane is a highly toxic and explosive gas. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment and specialized glassware. It is recommended to use a diazomethane generation kit and to avoid ground glass joints.
-
Ethyl Chloroformate: This reagent is corrosive and a lachrymator. Handle in a fume hood with appropriate gloves and eye protection.
-
Ultrasound: High-intensity ultrasound can cause localized heating. Ensure the reaction vessel is adequately cooled if necessary.
Conclusion
The Arndt-Eistert homologation, particularly with the use of an ultrasound-promoted Wolff rearrangement, provides an efficient and high-yielding route for the synthesis of this compound from Fmoc-D-alanine. The mild reaction conditions are compatible with the Fmoc protecting group, making this a valuable method for obtaining this important building block for peptide synthesis and drug discovery. Careful handling of hazardous reagents, especially diazomethane, is paramount for the safe execution of this procedure.
References
- 1. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
Asymmetric Synthesis of Fmoc-D-β-Homoalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details established methodologies for the asymmetric synthesis of Fmoc-D-β-homoalanine, a valuable building block in peptide and medicinal chemistry. The guide provides a comparative analysis of key synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Introduction
D-β-homoalanine, the (R)-enantiomer of 3-aminobutanoic acid, is a non-proteinogenic β-amino acid increasingly utilized in the design of peptidomimetics, therapeutic peptides, and other biologically active molecules. Its incorporation can impart unique conformational constraints and enhanced stability against enzymatic degradation. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the standard for solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions. This guide focuses on robust and efficient asymmetric routes to obtain Fmoc-D-β-homoalanine of high enantiomeric purity.
Comparative Analysis of Synthetic Strategies
Three primary strategies for the asymmetric synthesis of D-β-homoalanine are presented: Arndt-Eistert homologation of D-alanine, asymmetric conjugate addition using a chiral auxiliary, and enzymatic resolution of racemic β-homoalanine derivatives. The following tables summarize the quantitative data associated with each approach, allowing for a direct comparison of their efficiencies.
| Table 1: Arndt-Eistert Homologation of Fmoc-D-Alanine | ||
| Step | Description | Yield (%) |
| 1 | Activation of Fmoc-D-alanine | ~95 |
| 2 | Formation of diazoketone | 85-95 |
| 3 | Wolff rearrangement | 70-80 |
| Overall Yield | ~59-72 |
| Table 2: Asymmetric Conjugate Addition using a Chiral Auxiliary | ||
| Step | Description | Yield (%) |
| 1 | Attachment of chiral auxiliary | >95 |
| 2 | Diastereoselective conjugate addition | 80-95 |
| 3 | Cleavage of chiral auxiliary | 85-95 |
| 4 | Fmoc protection | >90 |
| Overall Yield | ~65-81 |
| Table 3: Enzymatic Resolution of N-Acetyl-DL-β-Homoalanine | ||
| Step | Description | Yield (%) |
| 1 | Synthesis of racemic N-acetyl-β-homoalanine | >95 |
| 2 | Enzymatic hydrolysis (L-enantiomer) | ~45-50 (for D-enantiomer) |
| 3 | Isolation of N-acetyl-D-β-homoalanine | High |
| 4 | Deprotection of acetyl group | >90 |
| 5 | Fmoc protection | >90 |
| Overall Yield | ~38-45 |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Arndt-Eistert Homologation of Fmoc-D-Alanine
This classical homologation method extends the carbon chain of an α-amino acid to a β-amino acid.[1][2] The synthesis commences with commercially available Fmoc-D-alanine.
Step 1: Activation of Fmoc-D-alanine
-
To a solution of Fmoc-D-alanine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add N-methylmorpholine (1.1 equivalents).
-
Add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The resulting mixed anhydride is used immediately in the next step.
Step 2: Formation of the Diazoketone
-
Prepare a solution of diazomethane in diethyl ether (use with extreme caution in a well-ventilated fume hood behind a blast shield).
-
Slowly add the mixed anhydride solution from Step 1 to the ethereal diazomethane solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude diazoketone, which is typically used in the next step without further purification.
Step 3: Wolff Rearrangement
-
Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water.
-
Add silver benzoate (0.1 equivalents) as a catalyst.
-
Heat the reaction mixture at 60-70 °C until nitrogen evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Acidify the filtrate with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Fmoc-D-β-homoalanine by column chromatography on silica gel.
Route 2: Asymmetric Conjugate Addition using a Chiral Auxiliary
This approach utilizes a chiral auxiliary to direct the stereoselective 1,4-addition of a nucleophile to an α,β-unsaturated ester. Evans-type oxazolidinone auxiliaries are commonly employed.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add crotonyl chloride (1.1 equivalents) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Step 2: Diastereoselective Conjugate Addition of an Amine Equivalent
-
To a solution of the acylated auxiliary from Step 1 in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equivalents) in THF.
-
Stir for 30 minutes, then add a solution of a suitable amine equivalent, such as trisyl azide (1.2 equivalents), in THF.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with glacial acetic acid.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the product from Step 2 in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) and hydrogen peroxide (4 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the crude D-β-homoalanine derivative.
Step 4: Fmoc Protection
-
Dissolve the crude D-β-homoalanine from Step 3 in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C and add Fmoc-OSu (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to afford Fmoc-D-β-homoalanine.
Route 3: Enzymatic Resolution of N-Acetyl-DL-β-Homoalanine
This method relies on the stereospecificity of an enzyme to separate a racemic mixture.
Step 1: Synthesis of Racemic N-Acetyl-β-Homoalanine
-
Synthesize racemic β-homoalanine via standard methods, for example, from the condensation of malonic acid, acetaldehyde, and ammonia.
-
To a solution of racemic β-homoalanine in water, add acetic anhydride and maintain the pH at ~8-9 by the addition of aqueous sodium hydroxide.
-
Stir the reaction at room temperature for several hours.
-
Acidify the solution with concentrated HCl and extract with ethyl acetate.
-
Dry and concentrate the organic phase to yield racemic N-acetyl-β-homoalanine.
Step 2: Enzymatic Resolution
-
Dissolve N-acetyl-DL-β-homoalanine in a phosphate buffer (pH ~7.5).
-
Add a suitable acylase (e.g., from Aspergillus oryzae).[3]
-
Incubate the mixture at 37 °C with gentle stirring for 24-48 hours, monitoring the reaction progress by TLC or HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Stop the reaction by acidifying the mixture to precipitate the enzyme.
-
Filter off the enzyme. The filtrate contains D-N-acetyl-β-homoalanine and L-β-homoalanine.
Step 3: Separation and Deprotection
-
Separate the D-N-acetyl-β-homoalanine from L-β-homoalanine by ion-exchange chromatography or fractional crystallization.
-
Hydrolyze the isolated D-N-acetyl-β-homoalanine by refluxing with aqueous HCl (e.g., 6 M) for several hours.
-
Concentrate the solution to obtain D-β-homoalanine hydrochloride.
Step 4: Fmoc Protection
-
Follow the procedure outlined in Route 2, Step 4, starting from D-β-homoalanine hydrochloride and using an appropriate base (e.g., sodium carbonate or triethylamine) to neutralize the hydrochloride salt.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
Caption: Arndt-Eistert Homologation Workflow.
Caption: Asymmetric Conjugate Addition Workflow.
Caption: Enzymatic Resolution Workflow.
Conclusion
The choice of synthetic route for Fmoc-D-β-homoalanine will depend on factors such as the desired scale, available starting materials and reagents, and the specific requirements for enantiomeric purity. The Arndt-Eistert homologation offers a direct conversion from an α-amino acid, while the asymmetric conjugate addition provides high diastereoselectivity through the use of a recoverable chiral auxiliary. Enzymatic resolution, although potentially lower in overall yield, offers a highly enantioselective "green" chemistry approach. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.
References
The Enduring Guardian: An In-depth Technical Guide to the Role of the Fmoc Protecting Group in β-Amino Acid Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic implementation of protecting groups is a cornerstone of modern peptide synthesis, ensuring the regioselective formation of amide bonds and the overall success of the synthetic endeavor. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as a dominant force, particularly in solid-phase peptide synthesis (SPPS). Its lability under mild basic conditions, coupled with its stability to acid, provides an orthogonal protection scheme that is both versatile and efficient.[1][2] This technical guide delves into the critical role of the Fmoc protecting group in the stability of β-amino acids, a class of non-proteinogenic amino acids of burgeoning interest in drug discovery and materials science for their unique conformational properties and resistance to enzymatic degradation.
Core Principles of Fmoc Protection and its Significance for β-Amino Acids
The Fmoc group safeguards the primary or secondary amine of an amino acid, preventing its unwanted participation in coupling reactions. It is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[] The stability of the resulting Fmoc-protected amino acid is paramount, both during storage and throughout the iterative cycles of peptide synthesis.
For β-amino acids, the inherent stability of the Fmoc-protected monomer is a key consideration. These building blocks are often more sterically hindered and can exhibit different reactivity profiles compared to their α-amino acid counterparts. The stability of the Fmoc group ensures the integrity of the β-amino acid monomer pool, preventing premature deprotection and the subsequent formation of deleterious side-products that can complicate purification and compromise the final peptide's purity and yield.
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, liberating the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is subsequently scavenged by the excess piperidine to form a stable adduct.[]
Quantitative Analysis of Fmoc-β-Amino Acid Stability
While extensive data exists for α-amino acids, quantitative stability studies specifically focusing on a broad range of Fmoc-protected β-amino acids are less common in the literature. However, available research indicates that the stability of these compounds can be influenced by several factors, including the structure of the β-amino acid, solvent, and temperature.
A key finding is the enhanced stability of the active esters of Fmoc-protected β-amino acids compared to their α-amino acid analogs. A time-resolved 1H NMR study demonstrated that while the active esters of some Fmoc-α-amino acids hydrolyze rapidly (e.g., Fmoc-Ala-OH active ester), the active esters of Fmoc-β-amino acids, such as Fmoc-β³-Val-OH, are remarkably stable and show no hydrolysis over a 24-hour period.[1] This increased stability is attributed to the formation of a six-membered hydrogen-bonded pseudo-ring, which is sterically more favorable and less prone to hydrolysis than the five-membered ring analog in α-amino acids.[1]
| Amino Acid Derivative | Coupling Reagent | Hydrolysis (after 3 hours) | Hydrolysis (after 24 hours) | Reference |
| Fmoc-Ala-OH | PyBOP/DIEA | ~97% | ~100% | [1] |
| Fmoc-Ile-OH | PyBOP/DIEA | ~20% | ~80% | [1] |
| Fmoc-β³-Val-OH | PyBOP/DIEA | ~0% | ~0% | [1] |
Table 1: Comparative Hydrolysis of Active Esters of Fmoc-α- and β-Amino Acids. This table summarizes the percentage of hydrolysis of the active esters formed from different Fmoc-amino acids over time, highlighting the significantly greater stability of the β-amino acid derivative.
Regarding thermal stability, limited data is available. One study on the thermal cleavage of the Fmoc group in the absence of a base showed that for Fmoc-β-HomoleuOH, 91% cleavage was observed after 15 minutes at 120 °C in DMSO.[4] This indicates that while the Fmoc group is thermally labile, it can withstand moderate temperatures for short periods.
| Fmoc-Amino Acid | Solvent | Temperature (°C) | Time (min) | Cleavage (%) | Reference |
| FmocProOH | DMSO | 120 | 15 | ~100 | [4] |
| Fmoc-β-HomoleuOH | DMSO | 120 | 15 | 91 | [4] |
| FmocPheSer(tBu)OH | DMSO | 120 | 180 | 95 | [4] |
Table 2: Thermal Cleavage of Fmoc-Protected Amino Acids. This table shows the percentage of Fmoc group cleavage for different amino acids under thermal conditions, providing a glimpse into the thermal stability of a Fmoc-β-amino acid.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-β-Amino Acids
This protocol provides a general method for the N-protection of β-amino acids with the Fmoc group using Fmoc-OSu.
Materials:
-
β-Amino acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the β-amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.
-
To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane, dropwise, with vigorous stirring at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-β-amino acid.
Protocol 2: Assessment of Fmoc-β-Amino Acid Stability by HPLC
This protocol outlines a method to monitor the stability of an Fmoc-protected β-amino acid in solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fmoc-β-amino acid of interest
-
Solvent for stability study (e.g., DMF, piperidine/DMF solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 1% TFA in water)
Procedure:
-
Prepare a stock solution of the Fmoc-β-amino acid in the desired solvent at a known concentration.
-
At time t=0, inject an aliquot of the stock solution onto the HPLC system to obtain the initial peak area of the intact Fmoc-β-amino acid.
-
Incubate the stock solution under the desired conditions (e.g., specific temperature, exposure to light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, quench the reaction by diluting it in the quenching solution, and inject it into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (typically 265 nm for the Fmoc group).
-
Quantify the peak area of the intact Fmoc-β-amino acid at each time point.
-
Calculate the percentage of the remaining Fmoc-β-amino acid relative to the initial amount to determine the degradation rate.
Protocol 3: Monitoring Fmoc-β-Amino Acid Active Ester Stability by ¹H NMR
This protocol describes the use of time-resolved ¹H NMR spectroscopy to monitor the stability of an in situ formed active ester of an Fmoc-β-amino acid.[1]
Materials:
-
Fmoc-β-amino acid
-
Coupling reagent (e.g., PyBOP or HOBt)
-
Base (e.g., DIEA or DIC)
-
Deuterated solvent (e.g., DMF-d₇)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the Fmoc-β-amino acid and the coupling reagent (e.g., PyBOP) in an equimolar amount in DMF-d₇ at 25 °C.
-
Acquire a ¹H NMR spectrum to confirm the stability of the initial mixture.
-
At time t=0, add the base (e.g., DIEA) to initiate the formation of the active ester.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 10 minutes for the first hour, then hourly).
-
Identify and assign the characteristic resonance frequencies of the active ester and any potential hydrolysis products.
-
Integrate the signals corresponding to the active ester and the parent Fmoc-β-amino acid over time to determine the rate of formation and any subsequent degradation (hydrolysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the use and analysis of Fmoc-protected β-amino acids.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Experimental workflow for assessing the stability of Fmoc-β-amino acids.
Conclusion
The Fmoc protecting group plays a pivotal role in ensuring the stability and successful incorporation of β-amino acids into synthetic peptides. Its robustness under neutral and acidic conditions, combined with its clean and efficient removal under mild basic conditions, makes it the protecting group of choice for Fmoc/tBu-based SPPS of β-peptides. The enhanced stability of the active esters of Fmoc-protected β-amino acids is a significant advantage, allowing for longer coupling times which can be beneficial for these often sterically hindered monomers. While more comprehensive quantitative data on the stability of a wider range of Fmoc-β-amino acids under various conditions is still needed, the available evidence strongly supports the critical role of the Fmoc group in advancing the synthesis and application of β-peptide-based therapeutics and biomaterials. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to further investigate and optimize the use of these valuable building blocks.
References
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
Fmoc-D-beta-homoalanine: An In-depth Technical Guide to Core Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-D-beta-homoalanine, a key building block in peptide synthesis and drug development. Due to the limited availability of specific quantitative data in the public domain for this particular derivative, this guide combines available qualitative information with data from structurally similar compounds and established principles for Fmoc-protected amino acids. Furthermore, it offers detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.
Introduction to this compound
This compound ((R)-3-(Fmoc-amino)butyric acid) is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function is central to its utility, offering stability under acidic conditions while being readily removable with mild bases like piperidine. This orthogonality is fundamental to modern peptide chemistry. The incorporation of a beta-amino acid, such as D-beta-homoalanine, can impart unique structural constraints and increased proteolytic stability to peptides, making it a valuable tool in the design of novel therapeutics.[1]
Physicochemical Properties:
| Property | Value |
| Synonyms | Fmoc-D-β-HomoAla-OH, (R)-3-(Fmoc-amino)butyric acid |
| CAS Number | 201864-71-3 |
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.36 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 159 - 162 °C |
| Storage | 0 - 8 °C |
Solubility Characteristics
The solubility of this compound is a critical factor for its effective use in peptide synthesis, directly impacting coupling efficiency and the purity of the final product. Like most Fmoc-protected amino acids, its solubility is dictated by the hydrophobic Fmoc group and the polarity of the amino acid side chain.
Qualitative Solubility Profile
Based on available data for this compound, its L-isomer, and general characteristics of Fmoc-amino acids, the following qualitative solubility profile can be inferred:
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Sparingly to Good | The most common solvent for SPPS. Solubility can often be improved with gentle heating or sonication. |
| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as a more powerful alternative to DMF for dissolving difficult sequences. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A strong solvent, often used to prepare concentrated stock solutions. |
| Dichloromethane (DCM) | Slightly Soluble | Generally a poor solvent for Fmoc-amino acids, more commonly used for washing steps. |
| Chloroform | Slightly Soluble | |
| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |
| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions. |
| Methanol (MeOH) | Soluble | Used for analytical purposes such as determining optical rotation. |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble |
Quantitative Solubility Data
Specific quantitative solubility data for this compound in common organic solvents is not widely published. However, studies on "green" alternative solvents have provided some quantitative insights into the solubility of Fmoc-amino acids in general.
Table of Solubility of Fmoc-Amino Acids in PolarClean (a green solvent):
| Compound | Solubility (M) |
| Most Fmoc-amino acids | > 0.4 |
| Many Fmoc-amino acids | > 0.9 |
This data suggests that in suitable solvents, Fmoc-amino acids can achieve high concentrations necessary for efficient coupling reactions.[2]
Stability Characteristics
The stability of this compound is primarily determined by the lability of the Fmoc protecting group. Understanding its stability under various conditions is crucial to prevent premature deprotection and ensure the integrity of the final peptide.
Stability to Bases
The Fmoc group is notoriously labile to basic conditions, which is the principle behind its removal in SPPS.[3]
-
Primary and Secondary Amines: The Fmoc group is rapidly cleaved by primary and secondary amines. Piperidine (typically a 20% solution in DMF) is the most common reagent for this purpose, with deprotection often complete within minutes.[4]
-
Tertiary Amines: The Fmoc group is more stable towards tertiary amines like diisopropylethylamine (DIPEA), although prolonged exposure, especially at elevated temperatures, can lead to slow cleavage.[3]
-
Autocatalytic Decomposition: In slightly basic environments, autocatalytic decomposition of the Fmoc group can occur, as the newly liberated amine can itself act as a base to cleave another Fmoc group.
Stability to Acids
The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups (e.g., Boc, tBu) and for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid - TFA).[3] This orthogonality is a key advantage of Fmoc-based chemistry.
Thermal Stability
The Fmoc group can be cleaved thermally. Studies have shown that at elevated temperatures (e.g., 120°C in DMSO), the Fmoc group can be removed without the need for a basic reagent. This is an important consideration when heating solutions of Fmoc-protected amino acids.
Storage Stability
For long-term storage, this compound should be kept in a cool, dry place (0-8°C). The presence of residual free amino acids from its synthesis can promote the autocatalytic cleavage of the Fmoc group over time, reducing the stability and purity of the reagent.[5]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Quantitative Solubility
This protocol outlines a general method for determining the quantitative solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Protocol for Assessing Stability to Basic Conditions (Fmoc Deprotection Kinetics)
This protocol describes a method to monitor the rate of Fmoc group cleavage from this compound in the presence of a base, using HPLC.
Materials:
-
This compound
-
DMF (high purity, amine-free)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN) and water (HPLC grade)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMF (e.g., 1 mg/mL).
-
Prepare a deprotection solution of 20% (v/v) piperidine in DMF.
-
Prepare a quenching solution of 1% TFA in 50:50 ACN/water.
-
-
Deprotection Reaction and Sampling:
-
In a reaction vial, add a known volume of the this compound stock solution.
-
Initiate the reaction by adding the 20% piperidine/DMF solution.
-
At specified time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the quenching solution. This will protonate the piperidine and stop the deprotection reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient to separate the intact this compound from the deprotected D-beta-homoalanine.
-
Monitor the elution profile using a UV detector.
-
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the deprotection kinetics.
-
Role in Synthesis and Inapplicability of Signaling Pathways
It is important for researchers to understand that this compound is a synthetic building block. Its primary role is to be incorporated into a growing peptide chain during solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine, which is removed at each cycle of the synthesis. Therefore, this compound itself is not involved in biological signaling pathways. The peptides synthesized using this building block, however, may be designed to interact with and modulate specific signaling pathways to achieve a therapeutic effect. The logical relationship is depicted below.
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides with potentially enhanced stability and unique structural properties. While specific quantitative data on its solubility and stability are scarce, a strong understanding can be built from the well-established principles of Fmoc chemistry and data from analogous compounds. This guide provides a framework for its use and empowers researchers with the necessary protocols to determine its key characteristics for their specific applications, ensuring more predictable and successful outcomes in peptide synthesis and drug development.
References
A Technical Guide to Fmoc-D-β-Homoalanine: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-β-homoalanine ((R)-3-(Fmoc-amino)butyric acid) is a valuable non-proteinogenic amino acid derivative widely utilized in peptide synthesis and drug development. The incorporation of this β-amino acid can induce unique conformational constraints, enhance proteolytic stability, and modulate the biological activity of peptides. This technical guide provides a comprehensive overview of the commercial sources, purity standards, and detailed experimental protocols for the synthesis, purification, and analysis of Fmoc-D-β-homoalanine, intended to support researchers in sourcing and utilizing this important building block.
Commercial Sources and Purity
Fmoc-D-β-homoalanine is commercially available from a variety of suppliers. The purity of the commercially available product is typically high, with most suppliers specifying a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC). However, the impurity profile can vary between suppliers and batches. It is crucial for researchers to be aware of potential impurities that can arise during the synthesis and storage of Fmoc-amino acids, as these can negatively impact peptide synthesis.
Common Impurities in Fmoc-Amino Acids:
-
β-Alanine Derivatives: Formation of Fmoc-β-alanine can occur as a byproduct during the Fmoc-protection step, particularly when using Fmoc-OSu. This can lead to the undesired incorporation of a β-alanine residue into the peptide sequence.[1]
-
Dipeptides: Self-condensation of the Fmoc-amino acid can lead to the formation of dipeptide impurities.
-
Enantiomeric Impurities: The presence of the L-enantiomer (Fmoc-L-β-homoalanine) can be difficult to detect by standard HPLC methods but can have a significant impact on the biological activity of the final peptide.
-
Free Amino Acid: Incomplete reaction during the Fmoc protection step can result in the presence of the free amino acid, which can lead to double insertions during peptide synthesis.
-
Residual Solvents and Reagents: Acetic acid, derived from the use of ethyl acetate during purification, can act as a capping agent in peptide synthesis, leading to truncated sequences.
Table 1: Commercial Suppliers and Stated Purity of Fmoc-D-β-homoalanine
| Supplier | Product Number | Stated Purity | Analytical Method |
| Chem-Impex | 29193 | ≥99% | HPLC |
| Santa Cruz Biotechnology | sc-269931 | --- | --- |
| GL Biochem | 104292 | --- | --- |
| Watson International | W-2993 | ≥99% | HPLC |
| LGC Standards | TRC-F588350 | --- | --- |
| PeptaNova | --- | >98% | HPLC |
Note: This table is not exhaustive and researchers should always consult the supplier's certificate of analysis for lot-specific purity data.
Experimental Protocols
I. Synthesis of Fmoc-D-β-homoalanine from D-β-homoalanine using Fmoc-Cl
This protocol is adapted from a general procedure for the Fmoc protection of β-amino acids.[2]
Materials:
-
D-β-homoalanine ((R)-3-aminobutanoic acid)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate
-
Hexane
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a flask, dissolve D-β-homoalanine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath with stirring.
-
In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane.
-
Slowly add the Fmoc-Cl solution dropwise to the cooled D-β-homoalanine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
After the reaction is complete, add water to the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether three times to remove unreacted Fmoc-Cl and other organic impurities.
-
Carefully acidify the aqueous layer to a pH of 2 with 2N HCl. A white precipitate of Fmoc-D-β-homoalanine should form.
-
Extract the product into ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
II. Purification of Fmoc-D-β-homoalanine by Recrystallization
This protocol provides a general method for the recrystallization of Fmoc-amino acids.[2]
Materials:
-
Crude Fmoc-D-β-homoalanine
-
Ethyl acetate
-
Hexane
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude Fmoc-D-β-homoalanine in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified Fmoc-D-β-homoalanine under vacuum.
III. Analytical Purity Determination by HPLC
This is a representative protocol for the analysis of Fmoc-amino acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 265 nm and 301 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
IV. Preparative Purification by HPLC
For achieving very high purity, preparative HPLC can be employed.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A suitable preparative C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Develop a shallow gradient based on the retention time from the analytical HPLC run to ensure good separation.
-
Flow Rate: Appropriate for the preparative column, typically in the range of 15-20 mL/min.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of mobile phase A and inject it onto the column.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.
Diagrams
Caption: Workflow for the synthesis, purification, and analysis of Fmoc-D-β-homoalanine.
Caption: Logical relationship between potential impurities and analytical methods for quality control.
References
Technical Guide: Spectroscopic and Synthetic Data of Fmoc-D-beta-homoalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-beta-homoalanine ((R)-3-(Fmoc-amino)butyric acid) is a protected, non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides.[1][2] The incorporation of this β-amino acid introduces an additional carbon into the peptide backbone, influencing the conformational properties and proteolytic stability of the resulting peptidomimetics. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward use in solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive overview of the spectroscopic data (NMR and MS), a detailed synthetic protocol, and standard analytical methodologies for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₉NO₄ | [1][3] |
| Molecular Weight | 325.36 g/mol | [1][3] |
| CAS Number | 201864-71-3 | [1][2][3] |
| Appearance | White powder | [1] |
| Melting Point | 159 - 162 °C | [1] |
| Optical Rotation | [α]D²⁰ = -4 ± 2º (c=1 in MeOH) | [1] |
Spectroscopic Data
Table 1: Representative ¹H NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.77 | d | 2H | Ar-H (Fmoc) |
| ~7.59 | d | 2H | Ar-H (Fmoc) |
| ~7.40 | t | 2H | Ar-H (Fmoc) |
| ~7.31 | t | 2H | Ar-H (Fmoc) |
| ~5.30 | d | 1H | NH |
| ~4.40 | m | 2H | Fmoc-CH₂ |
| ~4.22 | t | 1H | Fmoc-CH |
| ~4.10 | m | 1H | α-CH |
| ~2.60 | m | 2H | β-CH₂ |
| ~1.25 | d | 3H | γ-CH₃ |
Table 2: Representative ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~176.0 | C=O (Carboxyl) |
| ~156.0 | C=O (Fmoc) |
| ~143.8 | Ar-C (Fmoc) |
| ~141.3 | Ar-C (Fmoc) |
| ~127.7 | Ar-CH (Fmoc) |
| ~127.0 | Ar-CH (Fmoc) |
| ~125.1 | Ar-CH (Fmoc) |
| ~120.0 | Ar-CH (Fmoc) |
| ~67.0 | Fmoc-CH₂ |
| ~47.3 | Fmoc-CH |
| ~45.0 | α-CH |
| ~40.0 | β-CH₂ |
| ~20.0 | γ-CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Parameter | Value |
| Electrospray Ionization (ESI) | [M-H]⁻ | 324.12 |
| Electrospray Ionization (ESI) | [M+H]⁺ | 326.14 |
| Electrospray Ionization (ESI) | [M+Na]⁺ | 348.12 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the corresponding racemate and L-enantiomer.
Materials:
-
D-β-aminobutyric acid
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Petroleum Ether
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve D-β-aminobutyric acid (1 equivalent) in a 2:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The pH should be maintained between 8 and 9.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution over a period of 1 hour at room temperature with constant stirring.
-
Continue stirring the reaction mixture for 12-16 hours at room temperature.
-
After the reaction is complete, pour the mixture into cold water.
-
Wash the aqueous solution three times with petroleum ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5]
-
Transfer the solution to an NMR tube using a Pasteur pipette, filtering through a small cotton plug if any solid particles are present.[6]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[4]
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard 1D proton
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Temperature: 298 K
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
LC-ESI-MS Parameters:
-
Technique: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[7][8]
-
Ionization Mode: Positive and negative ion modes should be used to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for reversed-phase chromatography of Fmoc-protected amino acids.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of peptidomimetics with enhanced stability and unique structural features. Its applications include:
-
Drug Development: Designing peptide-based therapeutics with improved pharmacokinetic properties.[1]
-
Peptide Synthesis: Creating novel peptide structures with modified backbones to study structure-activity relationships.[1]
-
Bioconjugation: Facilitating the attachment of peptides to other molecules or surfaces.[1]
Conclusion
This technical guide provides a summary of the available spectroscopic data and experimental protocols for this compound. The presented data and methodologies are essential for the successful synthesis, characterization, and application of this important amino acid derivative in peptide research and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. watson-int.com [watson-int.com]
- 3. scbt.com [scbt.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Beta-Homoalanine in Peptidomimetics: A Technical Guide to Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures, a cornerstone of modern medicinal chemistry, offers a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. Among these, D-beta-homoalanine, a chiral beta-amino acid, has emerged as a valuable building block in the design of peptidomimetics with enhanced stability, predictable conformations, and improved biological activity. This technical guide provides an in-depth exploration of the potential applications of D-beta-homoalanine in peptidomimetics, detailing its impact on peptide properties, experimental protocols for its use, and its application in targeting key signaling pathways.
Core Concepts: The Advantage of D-Beta-Homoalanine
The strategic incorporation of D-beta-homoalanine into a peptide backbone imparts several advantageous properties that address the primary challenges in peptide drug development, namely proteolytic instability and conformational flexibility.
-
Enhanced Proteolytic Stability: Peptides composed of natural L-alpha-amino acids are rapidly degraded by proteases in the body, leading to short in-vivo half-lives. The beta-amino acid structure of D-beta-homoalanine, with an additional carbon atom in the backbone, and its D-configuration sterically hinder the action of most endogenous proteases. This resistance to enzymatic cleavage significantly prolongs the peptide's circulation time and bioavailability.[1]
-
Conformational Control: The extended backbone of beta-amino acids introduces distinct conformational preferences compared to their alpha-amino acid counterparts. This allows for the design of peptidomimetics with well-defined and stable secondary structures, such as helices, turns, and sheets, even in short sequences.[2][3] This conformational rigidity can lead to higher receptor binding affinity and specificity.
-
Structural Diversity: The presence of an additional chiral center in beta-amino acids expands the available chemical space for peptidomimetic design, enabling the synthesis of a wide array of structural analogues to optimize biological activity.
Quantitative Data on D-Beta-Homoalanine Peptidomimetics
The substitution of L-alpha-amino acids with D-beta-homoalanine can profoundly impact the physicochemical and biological properties of a peptide. The following tables summarize key parameters from comparative studies, illustrating the expected enhancements.
Table 1: Physicochemical Properties of D-Beta-Homoalanine
| Property | Value | Significance |
| Molecular Weight | 103.12 g/mol | Baseline for synthesis calculations. |
| Molecular Formula | C4H9NO2 | Elemental composition. |
| Chirality | D-configuration | Contributes to proteolytic resistance. |
| Backbone | Beta-amino acid | Induces unique conformational preferences and enhances stability. |
Note: Specific pKa and isoelectric point (pI) values for D-beta-homoalanine can vary slightly based on the experimental conditions but are generally similar to other small, non-acidic/basic amino acids.
Table 2: Comparative Enzymatic Stability of Peptides
| Peptide Type | Protease Susceptibility | Typical Half-life in Serum | Significance |
| L-alpha-Peptide | High | Minutes to hours | Rapid degradation limits therapeutic efficacy. |
| D-alpha-Peptide | Low | Hours to days | D-configuration enhances stability. |
| L-beta-Peptide | Very Low | Hours to days | Beta-amino acid backbone resists proteolysis. |
| D-beta-Peptide (e.g., with D-beta-homoalanine) | Extremely Low | Potentially >24 hours | Combines the stability advantages of both D- and beta-amino acids. |
Data is generalized from multiple sources on beta- and D-amino acid containing peptides. Specific half-life is sequence and modification dependent.[1][4][5]
Table 3: Impact of D-Beta-Homoalanine on Receptor Binding Affinity
| Modification | Effect on Receptor Binding | Rationale |
| L-alpha to D-alpha substitution | Variable (decrease, no change, or increase) | Altered side-chain orientation may disrupt or enhance key binding interactions. |
| alpha to beta-amino acid substitution | Variable | Changes in backbone conformation can alter the spatial presentation of pharmacophoric groups. |
| L-alpha to D-beta-homoalanine substitution | Requires empirical determination | The combined effects on stability and conformation necessitate experimental validation for each target. |
Receptor binding affinity is highly dependent on the specific peptide sequence and the target receptor. The data presented is a qualitative summary of expected outcomes.[1]
Experimental Protocols
The successful incorporation of D-beta-homoalanine into peptidomimetics relies on robust synthetic and analytical methodologies. The following section provides detailed protocols for key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Beta-Homoalanine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-beta-homoalanine using the widely adopted Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for standard alpha-amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound.
-
Due to the potential for slightly slower coupling kinetics of beta-amino acids, the coupling time can be extended to 2-4 hours to ensure high efficiency. The use of a stronger coupling agent like HATU may also be beneficial.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (TFA/TIS/Water).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Enzymatic Degradation Assay
This protocol describes a general method to assess the proteolytic stability of a D-beta-homoalanine-containing peptide compared to its L-alpha-alanine counterpart in the presence of a protease mixture or serum.
Materials:
-
Peptide samples (D-beta-homoalanine peptide and L-alpha-alanine control peptide)
-
Protease solution (e.g., trypsin, chymotrypsin, or a mixture) or human/animal serum
-
Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
LC-MS system for product identification (optional)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the test peptides in the incubation buffer at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide stock solution with the protease solution or serum to a final peptide concentration of, for example, 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
-
Analysis by RP-HPLC:
-
Centrifuge the quenched samples to precipitate any proteins.
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
Quantify the peak area of the parent peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent peptide against time.
-
Calculate the half-life (t1/2) of each peptide under the assay conditions.
-
(Optional) Analyze the samples by LC-MS to identify degradation products.
-
Signaling Pathways and Logical Relationships
The enhanced stability and conformational control afforded by D-beta-homoalanine make it an ideal component for designing peptidomimetics that target specific biological pathways. Below are diagrams illustrating relevant signaling pathways and a general workflow for peptidomimetic drug discovery.
Caption: A generalized workflow for the discovery and development of peptidomimetics.
Caption: Simplified signaling pathway of a GLP-1 receptor agonist.
Caption: Key signaling pathways activated by somatostatin analogues.
Conclusion
D-beta-homoalanine is a powerful tool in the arsenal of medicinal chemists for the design of next-generation peptidomimetics. Its ability to confer exceptional proteolytic stability and to induce specific, stable conformations allows for the development of peptide-based therapeutics with significantly improved pharmacokinetic and pharmacodynamic properties. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of D-beta-homoalanine to create novel drug candidates targeting a wide range of diseases. The continued exploration of D-beta-homoalanine and other non-proteinogenic amino acids will undoubtedly pave the way for future innovations in peptide drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolbox: A Technical Guide to Non-Natural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug discovery. Moving beyond the canonical 20 amino acids unlocks a vast chemical space, enabling the rational design of peptide therapeutics with enhanced stability, potency, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of nnAAs in modern peptide design.
Core Principles: Enhancing Druggability with Engineered Building Blocks
Natural peptides, despite their high specificity and potency, are often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, limiting their therapeutic potential.[1][2][3] The strategic incorporation of nnAAs can overcome these limitations by introducing novel chemical functionalities and structural constraints.[1][2][3]
Key advantages of incorporating nnAAs include:
-
Enhanced Proteolytic Resistance: The introduction of D-amino acids, N-methylated amino acids, or other backbone modifications can sterically hinder the approach of proteases, significantly extending the peptide's half-life in biological fluids.[4]
-
Conformational Stabilization: Constraining the peptide's three-dimensional structure is crucial for improving receptor binding affinity and selectivity. Techniques like hydrocarbon stapling, where olefin-bearing nnAAs are used to form a covalent bridge, can lock the peptide into a bioactive conformation, often an α-helix.
-
Improved Pharmacokinetic Properties: Modifications such as PEGylation or lipidation, often introduced via nnAA side chains, can enhance solubility, reduce renal clearance, and improve membrane permeability.
-
Novel Functionalities: nnAAs can introduce unique chemical handles for bioconjugation, such as fluorescent probes, photo-crosslinkers, or click chemistry moieties (azides and alkynes), facilitating the development of diagnostic tools and targeted drug delivery systems.
Quantitative Impact of Non-Natural Amino Acid Incorporation
The integration of nnAAs has a quantifiable impact on the therapeutic properties of peptides. The following tables summarize key data from various studies, illustrating the improvements in stability, binding affinity, and cellular activity.
| Peptide/Analog | Modification | Half-life in Serum/Plasma | Fold Improvement |
| Somatostatin | Natural Peptide | 13 ± 2 min (SGF) | - |
| Peptide 1 | Tam-labeled | 43.5 h (human blood plasma) | N/A |
| Peptide 2 | Tam-labeled | 3.2 h (human blood plasma) | N/A |
| Peptide 3 | Tam-labeled | 50.5 h (human blood plasma) | N/A |
SGF: Simulated Gastric Fluid. Data from multiple sources.[5][6]
| Peptide/Analog | Modification | Target | IC50 (µM) |
| 26[F] | Original Peptide | MCF-7 cells | >58 |
| 26[Dip] | Diphenylalanine substitution | MCF-7 cells | 34 |
| 26[4-Abz] | 4-benzoyl-phenylalanine substitution | MCF-7 cells | 49 |
| 26[2-Abz] | 2-aminobenzoyl substitution | MCF-7 cells | 67 |
| 26[Bpa] | 4-benzoyl-phenylalanine substitution | MCF-7 cells | 17 |
| 26[1-Nal] | 1-naphthyl-phenylalanine substitution | MCF-7 cells | 14 |
| 26[hF] | Homophenylalanine substitution | MCF-7 cells | 18 |
Data from a study on LfcinB-derived peptides.[7]
| Peptide/Analog | Modification | Target | Kd (nM) |
| Peptide 2 | Original Macrocycle | 14-3-3ζ | 103 ± 9 |
| Peptide 22 | Two nnAA substitutions | 14-3-3ζ | 38 ± 3 |
Data from a study on macrocyclic peptides.[8]
Experimental Protocols
The successful synthesis and evaluation of peptides containing nnAAs rely on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Non-Natural Amino Acids
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating a non-natural amino acid.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural and non-natural amino acids
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (natural or non-natural, 3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Peptide Serum Stability Assay
This protocol describes a general method to assess the stability of a peptide in serum.
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Human or animal serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: Pre-warm the serum to 37°C. Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.
-
Incubation: Incubate the peptide-serum mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 3% final TCA concentration) and incubate on ice for 10 minutes to stop enzymatic degradation and precipitate serum proteins.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant containing the peptide and any degradation products. Analyze the supernatant by RP-HPLC coupled to a mass spectrometer.
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the HPLC chromatogram.
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t1/2).
-
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
This protocol outlines the steps for determining the binding kinetics and affinity of a peptide to a target protein using SPR.[10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified target protein (ligand)
-
Purified peptide (analyte)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the target protein in the immobilization buffer over the activated surface. The protein will be covalently coupled to the chip.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Assay:
-
Inject a series of concentrations of the peptide (analyte) in running buffer over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.
-
After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the protein-peptide interaction (e.g., low pH glycine) to remove the bound peptide.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
This protocol describes the use of ITC to measure the thermodynamic parameters of a peptide-protein interaction.[11][12][13]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified peptide
-
Identical dialysis buffer for both protein and peptide
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and peptide extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.
p53-MDM2 Signaling Pathway
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. Peptides designed to inhibit this interaction often incorporate nnAAs to enhance their efficacy.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of a therapeutic peptide.
Experimental Workflow for Therapeutic Peptide Discovery
The discovery and development of therapeutic peptides is a multi-step process, from initial design to preclinical evaluation.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 4. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-D-beta-homoalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties. Beta-amino acids, and specifically their D-enantiomers, are of particular interest as they can impart unique conformational constraints, increase proteolytic stability, and modulate biological activity. Fmoc-D-beta-homoalanine, an analogue of D-alanine with an additional methylene group in its backbone, offers the potential to create peptides with increased biological half-life, higher potency, and improved selectivity.
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol addresses the specific considerations for incorporating this non-standard amino acid, including recommendations for coupling reagents and reaction conditions to ensure high efficiency.
Data Presentation
The successful incorporation of non-standard amino acids like D-beta-homoalanine is crucial for the overall yield and purity of the final peptide. Due to the nature of beta-amino acids, which can present different steric and reactivity profiles compared to alpha-amino acids, coupling conditions may need optimization. Below is a summary of typical coupling efficiencies that can be expected for various amino acid types in Fmoc-SPPS, which can serve as a reference for the incorporation of this compound.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
Table based on general knowledge from sources such as BenchChem Application Notes.
Experimental Protocols
This section details the step-by-step methodology for a single coupling cycle in the manual solid-phase synthesis of a peptide incorporating this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide. The cycle is repeated to assemble the desired peptide sequence.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Acetic anhydride (for optional capping)
Protocol
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times for 1 minute each) and DCM (3 times for 1 minute each) to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended for beta-amino acids to ensure high coupling efficiency.
-
Drain the coupling solution and wash the resin with DMF (3 times for 1 minute each) and DCM (3 times for 1 minute each).
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step with fresh reagents.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
After the final deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Global Deprotection:
-
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow
Caption: Workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.
Logical Relationship for Amino Acid Activation
Caption: Activation of this compound for coupling in SPPS.
Potential Signaling Pathway Involvement
While direct evidence for signaling pathways specifically
Application Notes and Protocols for the Incorporation of Fmoc-D-beta-homoalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-beta-homoalanine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are intended to assist researchers in overcoming the challenges associated with the coupling of this sterically hindered beta-amino acid, ensuring high-yield and high-purity peptide synthesis.
Introduction
This compound is a non-proteinogenic amino acid that, when incorporated into peptides, can induce unique conformational constraints and enhance proteolytic stability. These properties make it a valuable building block in the design of peptidomimetics and novel therapeutic peptides. However, its β-amino acid structure and steric bulk present challenges for efficient coupling in SPPS compared to standard α-amino acids. The selection of an appropriate coupling reagent and optimized reaction conditions are crucial for successful incorporation. This document outlines recommended coupling reagents, detailed experimental protocols, and potential challenges with troubleshooting strategies.
Coupling Reagents for this compound
The primary challenge in coupling this compound is overcoming the steric hindrance. This often requires more potent coupling reagents and potentially longer reaction times or double coupling cycles. Based on literature for sterically hindered and β-amino acids, the following reagents are recommended for consideration.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound. The quantitative data is extrapolated from studies on sterically hindered and other β-amino acids, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Purity (%) | Notes |
| HATU | Uronium/Aminium Salt | Very High | 60 - 120 | 95 - 99 | >90 | Highly recommended for sterically hindered amino acids. Forms a highly reactive OAt-active ester.[1] |
| HBTU | Uronium/Aminium Salt | High | 90 - 180 | 90 - 98 | >90 | A good, cost-effective alternative to HATU, though slightly less reactive. |
| PyBOP | Phosphonium Salt | High | 120 - 240 | 90 - 98 | >90 | Byproducts are not considered carcinogenic. A robust choice for β-amino acids.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 180 - 360 (or double coupling) | 85 - 95 | >85 | A more economical option, but may require longer reaction times or a second coupling to achieve high efficiency. |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful peptide synthesis. Below are standard protocols for the manual Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating this compound.
General Resin Preparation
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and prepare for the coupling step.
Protocol 1: HATU Mediated Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Pre-activation: Allow the mixture to stand for 2-5 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the β-amino acid.[1]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
Protocol 2: PyBOP Mediated Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling: Immediately add the solution to the deprotected resin and agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test to assess the completeness of the coupling.
Protocol 3: DIC/HOBt Mediated Coupling
-
Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3 equivalents) to the amino acid solution and immediately add the entire mixture to the deprotected resin. Agitate for 3-6 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring and Recoupling: Perform a Kaiser test. Due to the lower reactivity of this system with hindered amino acids, a double coupling is often necessary. If the test is positive, repeat the coupling step.
Peptide Cleavage and Purification
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in the general resin preparation section.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for the solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Simplified logical diagram of the two-step activation and coupling process in SPPS.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Due to steric hindrance, incomplete coupling is the most common challenge.
-
Solution: Use a highly reactive coupling reagent like HATU. Increase the coupling time and/or perform a double coupling. Monitoring with a Kaiser test after each coupling is crucial.
-
-
Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, hindering further reactions.
-
Solution: Using a more polar solvent mixture (e.g., DMF/NMP) or incorporating chaotropic salts (e.g., LiCl) can help disrupt aggregation.
-
-
Racemization: While less of a concern for β-amino acids at the β-carbon, the stereochemistry of any α-amino acids in the sequence should be considered, especially with highly activating reagents and extended reaction times.
-
Solution: The use of additives like HOBt or Oxyma Pure can help suppress racemization. For particularly sensitive residues, lower activation temperatures can be employed.
-
By carefully selecting the coupling reagent and optimizing the reaction protocol, the successful incorporation of this compound into synthetic peptides can be readily achieved, opening avenues for the development of novel and potent peptidomimetics.
References
Application Notes and Protocols for DIC/HOBt Activation of Fmoc-D-beta-homoalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as Fmoc-D-beta-homoalanine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. These modifications can introduce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. This compound, a β-amino acid, is known to be challenging to incorporate into peptide chains due to its steric hindrance and altered reactivity compared to α-amino acids. The Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) activation method is a well-established, cost-effective, and efficient strategy for peptide bond formation, particularly valued for minimizing racemization.[1][2] This document provides detailed application notes and protocols for the successful activation and coupling of this compound using DIC/HOBt in solid-phase peptide synthesis (SPPS).
Data Presentation: Performance of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids like this compound. While specific comparative data for this compound is limited, the following table summarizes the expected performance of DIC/HOBt in comparison to other common coupling reagents, based on data for other challenging and β-amino acids.[3]
| Coupling Reagent | Reagent Class | Typical Reaction Time (minutes) | Expected Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 240[4] | 90 - 98[3] | Cost-effective, low racemization risk.[1] | Slower reaction kinetics compared to uronium salts. |
| HATU/DIPEA | Uronium/Aminium Salt | 60 - 120[3] | 95 - 99[3] | Highly reactive, excellent for hindered couplings. | Higher cost, potential for side reactions if used in excess. |
| HBTU/DIPEA | Uronium/Aminium Salt | 30 - 60[3] | >99 (for standard α-AAs)[3] | Fast and efficient, widely used. | Can be less effective for severely hindered amino acids compared to HATU. |
| PyBOP/DIPEA | Phosphonium Salt | 120 - 240[3] | 90 - 98[3] | Effective for hindered couplings. | Can be slower than uronium salts. |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling of this compound
This protocol outlines the manual solid-phase synthesis steps for incorporating this compound onto a resin with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.[3]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.[3]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).[3]
-
-
Amino Acid Activation and Coupling:
-
Reaction:
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test. A negative test (beads remain colorless or yellowish) indicates successful coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[4]
-
-
Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.
Protocol 2: Peptide Cleavage and Purification
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[3]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[3]
-
-
Purification and Characterization:
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.[3]
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizations
Caption: DIC/HOBt activation pathway for this compound.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Fmoc-D-beta-Homoalanine: A Comparative Guide to Manual and Automated Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the manual and automated solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid, Fmoc-D-beta-homoalanine. The inclusion of β-amino acids like D-beta-homoalanine can impart unique conformational constraints and increased resistance to proteolytic degradation, making them valuable building blocks in drug discovery and peptide engineering.[1] However, their steric bulk can present challenges to efficient peptide coupling. This document outlines optimized strategies to address these challenges in both manual and automated synthesis workflows.
Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis depends on various factors, including the desired throughput, scale, complexity of the peptide, and available resources.
Manual Synthesis offers a lower initial equipment cost and is highly flexible, allowing for straightforward optimization of coupling times and reagents for challenging residues on the fly. However, it is labor-intensive, has lower throughput, and its reproducibility can be operator-dependent, potentially leading to lower crude purity due to a higher chance of human error.[2][3]
Automated Synthesis provides high throughput and excellent reproducibility due to precise robotic control of reagent delivery and reaction times.[3][] Modern automated synthesizers, including those with microwave assistance, can significantly reduce synthesis time and improve the quality of crude peptides, especially for long or difficult sequences.[5][6][7] While the initial investment is higher, automated systems can be more cost-effective for high-throughput synthesis by reducing labor and improving success rates.[3]
For peptides containing sterically hindered residues like this compound, automated synthesis can be particularly advantageous in ensuring consistent and efficient coupling, although manual synthesis remains a viable option with careful optimization.
Data Presentation: Expected Performance Summary
The following table summarizes the expected quantitative data for the synthesis of peptides containing this compound, comparing manual and automated approaches. These values are based on typical outcomes for sterically hindered and β-amino acids.[8]
| Parameter | Manual Synthesis | Automated Synthesis |
| Typical Coupling Efficiency | 90-98% (highly dependent on reagents and time)[8] | >99% with optimized protocols[] |
| Crude Purity | Variable, generally lower than automated[2] | Generally high and consistent[3] |
| Overall Yield | Variable | Consistent and often higher[3] |
| Throughput | Low (typically one peptide at a time)[3] | High (multiple peptides sequentially or in parallel)[3] |
| Reproducibility | Operator-dependent[3] | High[3][] |
Experimental Protocols
The following protocols detail the methodologies for manual and automated Fmoc-based solid-phase peptide synthesis of a generic peptide containing this compound on a Rink Amide resin (for a C-terminal amide).
Protocol 1: Manual Fmoc-SPPS of a Peptide Containing this compound
This protocol outlines a single coupling cycle for the addition of one amino acid residue. The cycle is repeated until the desired peptide sequence is assembled.
1. Resin Preparation and Swelling:
-
Place the appropriate amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.[9]
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.[8][9]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[9][10]
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.[8]
3. Coupling of this compound: Due to the steric hindrance of β-amino acids, a potent coupling reagent and extended coupling time are recommended.[8][11]
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.[8]
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended for β-amino acids.[8][9]
-
To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[8]
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.[9]
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[8][9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8][9]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.[8]
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.[8]
Protocol 2: Automated Fmoc-SPPS of a Peptide Containing this compound
This protocol is a generalized procedure for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations. Automated synthesis significantly improves reproducibility and throughput.[2][6][7]
1. Synthesizer Setup:
-
Load the appropriate resin (e.g., Rink Amide) into the reaction vessel.
-
Place vials of Fmoc-protected amino acids (including this compound), activator (e.g., HATU), base (e.g., DIEA), and deprotection solution (20% piperidine in DMF) onto the synthesizer.
-
Ensure all solvent reservoirs (DMF, DCM, etc.) are full.
2. Programming the Synthesis Sequence:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale (e.g., 0.1 mmol).
-
Set up the standard cycle for a single amino acid coupling:
-
Deprotection: Two treatments with 20% piperidine in DMF (e.g., 2 min and 8 min).
-
Washing: Multiple washes with DMF.
-
Coupling: Delivery of the Fmoc-amino acid, activator, and base, followed by a coupling reaction.
-
Washing: Multiple washes with DMF.
-
3. Special Protocol for this compound:
-
For the step involving the coupling of this compound, modify the standard protocol to extend the coupling time.
-
Set the coupling time for this compound to at least 2 hours. Some synthesizers may have pre-programmed methods for "difficult" or "special" amino acids. A "double coupling" protocol, where the coupling step is performed twice, can also be programmed to ensure maximum efficiency.
4. Running the Synthesis:
-
Initiate the automated synthesis program. The instrument will perform all subsequent deprotection, coupling, and washing steps automatically.
5. Cleavage and Workup:
-
Once the synthesis is complete, the synthesizer will perform final washing and drying steps.
-
Manually remove the peptide-resin from the reaction vessel.
-
Proceed with the same cleavage, precipitation, purification, and analysis steps as described in the manual protocol (Steps 6 and 7).
Visualizations: Synthesis Workflows
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
Caption: Workflow for Manual Fmoc-Based Solid-Phase Peptide Synthesis.
Caption: Workflow for Automated Fmoc-Based Solid-Phase Peptide Synthesis.
Conclusion
The successful synthesis of peptides containing sterically challenging residues like this compound is achievable through both manual and automated SPPS. Manual synthesis offers flexibility for optimization, while automated synthesis provides superior reproducibility, throughput, and efficiency. For incorporating this compound, the key to success in either method is the use of potent coupling reagents, such as HATU, and extended coupling times to overcome steric hindrance. The choice of method will ultimately be guided by the specific needs of the research project, including the number of peptides to be synthesized, the required purity, and available laboratory infrastructure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. benchchem.com [benchchem.com]
- 5. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-beta-Homoalanine into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-beta-homoalanine into cyclic peptides. The inclusion of non-proteinogenic amino acids like D-beta-homoalanine is a key strategy in modern drug discovery to enhance peptide stability, introduce conformational constraints, and improve therapeutic potential. D-beta-homoalanine, with its additional methylene group in the backbone, can induce unique turn structures and increase resistance to enzymatic degradation.
Introduction to D-beta-Homoalanine in Peptide Chemistry
D-beta-homoalanine is a non-proteinogenic amino acid that offers several advantages in the design of cyclic peptides for therapeutic applications. Its incorporation can lead to:
-
Enhanced Proteolytic Stability: The beta-amino acid structure is less recognized by proteases, leading to a longer in vivo half-life.
-
Novel Conformations: The extended backbone can induce unique secondary structures, such as various turns and helices, which can be crucial for target binding.
-
Improved Pharmacokinetic Properties: The altered polarity and conformational effects can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. Adjustments may be required based on the specific peptide sequence and desired cyclization strategy.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the assembly of the linear peptide precursor on a solid support.
Materials:
-
Fmoc-Rink Amide resin or 2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU, HATU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading (for 2-CTC resin):
-
Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites with methanol for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing: Wash the resin with DMF, DCM, and finally MeOH, then dry under vacuum.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Cleavage of the Linear Peptide from Resin (for Solution-Phase Cyclization)
Protocol:
-
Treat the resin-bound peptide with a cleavage cocktail. For a 2-CTC resin, a mild solution of trifluoroethanol (TFE) in DCM (e.g., 20-30%) is often sufficient to cleave the peptide while keeping side-chain protecting groups intact.
-
Agitate for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Cyclization Strategies
Two common strategies for cyclization are presented below. The choice depends on the peptide sequence and desired outcome.
Protocol:
-
After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF and DCM.
-
Prepare the cyclization cocktail: Dissolve a coupling reagent (e.g., PyBOP, 5 equivalents) and a base (e.g., DIPEA, 10 equivalents) in a large volume of DMF to ensure high dilution.
-
Add the cyclization cocktail to the resin and agitate for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of peptide from a few resin beads and analyzing by mass spectrometry.
-
Once complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a strong cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Caption: Workflow for On-Resin Cyclization.
Protocol:
-
Dissolve the crude protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (0.1-1 mM).
-
Add a coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Remove the side-chain protecting groups using a strong cleavage cocktail.
Caption: Workflow for Solution-Phase Cyclization.
Purification and Characterization
Protocol:
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization:
-
Confirm the molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess purity by analytical RP-HPLC.
-
Determine the structure and conformation using nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis and characterization of cyclic peptides containing non-proteinogenic amino acids. These values can serve as a benchmark for the incorporation of this compound.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Range | Notes |
| SPPS | Coupling Efficiency per Step | >99% | Monitored by Kaiser test. |
| Overall Linear Peptide Yield | 70-90% | Sequence dependent. | |
| Cyclization | On-Resin Cyclization Yield | 50-80% | Highly sequence and condition dependent. |
| Solution-Phase Cyclization Yield | 40-70% | Dependent on concentration and peptide conformation. | |
| Purification | Final Purity (RP-HPLC) | >95% | |
| Overall Yield of Pure Cyclic Peptide | 10-30% | Based on the initial resin loading. |
Table 2: Characterization Data
| Technique | Parameter | Expected Outcome |
| Mass Spectrometry | [M+H]⁺ | Observed mass should match the calculated mass of the cyclic peptide. |
| Analytical RP-HPLC | Purity | A single major peak indicating >95% purity. |
| NMR Spectroscopy | Structural Confirmation | Correlation signals (e.g., in COSY, TOCSY, NOESY) consistent with the cyclic structure and the presence of the D-beta-homoalanine residue. |
Applications in Drug Development
Cyclic peptides containing D-beta-homoalanine are promising candidates for various therapeutic areas due to their enhanced stability and unique conformational properties. Potential applications include:
-
Antimicrobial agents: The constrained structure can mimic natural antimicrobial peptides with improved resistance to bacterial proteases.
-
Enzyme inhibitors: The unique backbone can be designed to fit into the active sites of enzymes with high affinity and specificity.
-
Receptor agonists and antagonists: The defined conformation can lead to potent and selective modulation of receptor activity.
-
Drug delivery vehicles: Cyclic peptides can be designed to target specific cells or tissues.
The incorporation of this compound provides a valuable tool for medicinal chemists to explore novel chemical space and develop next-generation peptide therapeutics. The protocols and data presented here offer a solid foundation for the successful synthesis and application of these promising molecules.
Application Notes and Protocols: The Use of Fmoc-D-beta-homoalanine in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-beta-homoalanine is a non-proteinogenic amino acid derivative that is increasingly utilized in peptide synthesis and drug development.[1] Its unique structural features, including the beta-amino acid backbone and the D-chiral configuration, offer significant advantages in the design of peptide-based therapeutics and bioconjugates. The incorporation of this compound into peptide sequences can enhance proteolytic stability, modulate peptide conformation, and ultimately improve the efficacy and specificity of the resulting molecules.[2][3] These characteristics make it a valuable tool for researchers in medicinal chemistry and biochemistry.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation techniques. It is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this amino acid for applications such as the development of biosensors, targeted drug delivery systems, and novel peptide-based therapeutics.[1]
Key Applications in Bioconjugation
The primary application of this compound in bioconjugation lies in its role as a building block for peptides that are subsequently conjugated to other molecules, such as proteins, antibodies, or small molecule drugs. The beta-amino acid structure contributes to increased resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[2][3]
Enhanced Proteolytic Stability: Peptides containing beta-amino acids, such as D-beta-homoalanine, exhibit significantly greater stability against proteases compared to their natural alpha-amino acid counterparts. This increased stability prolongs the half-life of the peptide in biological systems, which is a crucial factor for the development of effective peptide drugs.[2][3]
Conformational Control: The introduction of a beta-amino acid into a peptide backbone can induce specific secondary structures, such as helices and turns.[4] This conformational constraint can lead to higher binding affinity and selectivity for the target molecule.
Drug Development and Targeted Delivery: Peptides incorporating this compound can be designed to target specific biological pathways.[3] By conjugating these peptides to cytotoxic drugs or imaging agents, it is possible to create targeted drug delivery systems that selectively act on diseased cells, minimizing off-target effects.[1]
Data Presentation: Quantitative Analysis
The efficiency of incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) and the subsequent bioconjugation are critical parameters. The following tables summarize representative quantitative data.
| Table 1: Coupling Efficiency in Solid-Phase Peptide Synthesis | ||||
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids (general) | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
Data is generalized from established knowledge in peptide synthesis.[5]
| Table 2: Quantitative Assessment of Bioconjugation to a Target Protein | ||
| Peptide Conjugate | Conjugation Method | Conjugation Efficiency (%) |
| Peptide with D-beta-homoalanine | Thiol-maleimide coupling | Approximately 85-95% |
| Control Peptide (all α-amino acids) | Thiol-maleimide coupling | Approximately 90-98% |
Note: The presence of a beta-amino acid does not significantly hinder the efficiency of common bioconjugation reactions, such as thiol-maleimide coupling, when a reactive handle (e.g., a terminal cysteine) is incorporated into the peptide sequence.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-beta-homoalanine
This protocol describes the manual synthesis of a peptide containing this compound using a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to the nature of beta-amino acids.[5]
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Coupling Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Bioconjugation of a D-beta-homoalanine-containing Peptide to a Carrier Protein
This protocol describes the conjugation of a peptide containing a terminal cysteine residue (for conjugation) and an internal D-beta-homoalanine to a carrier protein like Keyhole Limpet Hemocyanin (KLH) using a maleimide linker.
Materials:
-
Purified peptide with a terminal cysteine and internal D-beta-homoalanine
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethylformamide (DMF)
-
PD-10 desalting column
Procedure:
-
Activate Carrier Protein (KLH):
-
Dissolve KLH in PBS.
-
Dissolve MBS in DMF.
-
Add the MBS solution to the KLH solution and stir for 30 minutes at room temperature.
-
Remove excess MBS by passing the solution through a PD-10 desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the purified peptide in PBS.
-
Add the peptide solution to the activated KLH solution.
-
Adjust the pH to 7.0-7.5 if necessary.
-
Stir the reaction mixture for 3 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
The resulting conjugate can be purified by dialysis or size-exclusion chromatography to remove unreacted peptide.
-
Signaling Pathways and Logical Relationships
Peptides containing beta-amino acids can be designed to target and modulate specific signaling pathways. For instance, they can act as inhibitors of protein-protein interactions (PPIs), which are often dysregulated in diseases like cancer.
Example: Targeting the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[6] A peptide mimetic containing D-beta-homoalanine could be designed to disrupt the interaction between β-catenin and its transcriptional co-activators, such as TCF/LEF. The inclusion of D-beta-homoalanine would enhance the peptide's stability, making it a more effective therapeutic agent.
Conclusion
This compound is a powerful tool for the synthesis of peptides with enhanced stability and defined conformations. Its incorporation into bioconjugation strategies opens up new avenues for the development of robust and effective peptide-based diagnostics and therapeutics. The protocols and data presented here provide a foundation for researchers to explore the full potential of this unique amino acid in their own work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-beta-homoalanine in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-D-beta-homoalanine, a beta-amino acid analog of D-alanine, offers a valuable tool for introducing conformational constraints and enhancing proteolytic resistance in peptide-based therapeutics. Its unique structural properties can lead to the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of peptide-based therapeutics. Detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS) and subsequent biophysical characterization are provided.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and reaction setup.
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 339.36 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents |
| CAS Number | 201864-71-3 |
Applications in Therapeutic Peptide Design
The introduction of a D-beta-homoalanine residue into a peptide sequence can significantly impact its biological activity and stability. The D-configuration and the beta-amino acid backbone contribute to increased resistance to enzymatic degradation by proteases. This enhanced stability can lead to a longer plasma half-life and improved bioavailability of the peptide therapeutic.
A key application of this compound is in the design of peptidomimetics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a wide range of physiological processes, making them attractive drug targets. By modifying the peptide backbone with beta-amino acids, it is possible to create ligands with altered receptor binding affinities and signaling properties.
Case Study: D-beta-homoalanine in Opioid Peptide Analogs
While specific data for peptides containing exclusively D-beta-homoalanine is limited in publicly available literature, a study on opioid peptide analogues provides valuable insights into the effects of a closely related residue, β³h-D-Ala. The incorporation of this residue into deltorphin I, a delta-opioid receptor-selective peptide, resulted in a potent and selective ligand. The table below summarizes the binding affinities of these analogues.
| Peptide | Sequence | µ-Opioid Receptor IC₅₀ (nM) | δ-Opioid Receptor IC₅₀ (nM) |
| Deltorphin I (native) | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 2100 | 1.2 |
| [β³h-D-Ala²]Deltorphin I | Tyr-β³h-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ | >10000 | 12 |
Data adapted from a study on opioid peptide analogues. The IC₅₀ values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptor.
These findings suggest that the incorporation of D-beta-homoalanine or its homologs can be a viable strategy to modulate the receptor selectivity and potency of peptide therapeutics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-beta-homoalanine
This protocol outlines the manual synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound. Due to potential steric hindrance, a longer coupling time (2-4 hours) or a double coupling may be necessary.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Biophysical Characterization of the Synthesized Peptide
1. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
-
2. Circular Dichroism (CD) Spectroscopy:
-
Objective: To analyze the secondary structure of the peptide.
-
Method: Far-UV Circular Dichroism.
-
Procedure:
-
Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Record the CD spectrum from 190 to 250 nm at a controlled temperature.
-
Analyze the spectrum to estimate the content of α-helix, β-sheet, and random coil structures. The incorporation of β-amino acids can induce unique helical or turn-like conformations.
-
3. In Vitro Stability Assay:
-
Objective: To assess the proteolytic stability of the peptide.
-
Method: Incubation with proteases (e.g., trypsin, chymotrypsin) or in human serum.
-
Procedure:
-
Incubate the peptide at a known concentration with the protease or serum at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the enzymatic reaction (e.g., by adding TFA).
-
Analyze the remaining intact peptide by RP-HPLC.
-
Calculate the half-life of the peptide.
-
4. Receptor Binding Assay:
-
Objective: To determine the binding affinity of the peptide to its target receptor.
-
Method: Competitive radioligand binding assay.
-
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a fixed concentration of a radiolabeled ligand and varying concentrations of the synthesized peptide.
-
After incubation, separate the bound and free radioligand (e.g., by filtration).
-
Measure the radioactivity of the bound fraction.
-
Plot the percentage of specific binding against the logarithm of the peptide concentration to determine the IC₅₀ value.
-
Potential Signaling Pathway Modulation: GPCR Signaling
Peptides incorporating D-beta-homoalanine are often designed to modulate the signaling of G protein-coupled receptors (GPCRs). As an illustrative example, the somatostatin receptor (SSTR) signaling pathway, a common target for peptide therapeutics, is depicted below. Somatostatin and its analogs, upon binding to SSTRs, can inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects downstream effectors such as protein kinase A (PKA) and ion channels, ultimately leading to the inhibition of hormone secretion or cell proliferation. The introduction of non-canonical amino acids can alter the peptide's affinity for different SSTR subtypes and modulate the downstream signaling cascade.
Figure 2: A simplified GPCR signaling pathway.
Conclusion
This compound is a versatile building block for the design of peptide-based therapeutics with enhanced stability and potentially novel biological activities. The protocols and data presented here provide a foundation for researchers to explore the incorporation of this non-canonical amino acid into their drug discovery programs. The ability to modulate peptide conformation and resistance to proteolysis makes this compound a valuable tool in the development of next-generation peptide drugs targeting a wide range of diseases.
Application Notes and Protocols for the Synthesis of Neuropeptide Analogs with Fmoc-D-beta-Homoalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chemical synthesis of neuropeptides and their analogs is a critical component of neuroscience research and therapeutic development.[1] Incorporating non-proteinogenic amino acids, such as D-beta-homoalanine, into peptide sequences is a powerful strategy for enhancing pharmacological properties. Beta-homo-amino acids are analogs of standard amino acids where the carbon skeleton is extended by one carbon atom.[2] This modification can lead to increased biological half-life, enhanced potency, improved receptor selectivity, and greater resistance to enzymatic degradation compared to their natural counterparts.[2][3][4] Specifically, analogs of insect kinins and the opioid peptide biphalin containing beta-amino acids have shown potent bioactivity and significant resistance to hydrolysis by peptidases.[3]
This document provides detailed protocols for the synthesis of neuropeptide analogs incorporating Fmoc-D-beta-homoalanine using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Principle of the Method
The synthesis is performed using the Fmoc solid-phase peptide synthesis (SPPS) strategy, where the peptide is assembled sequentially on an insoluble polymer resin.[5] The process relies on an orthogonal protection scheme. The temporary Nα-amino protecting group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed in each cycle with a piperidine solution.[5][6] Side chains of reactive amino acids are protected by acid-labile groups, such as t-butyl (tBu).[5] After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[5]
Data Presentation
The incorporation of sterically hindered or unnatural amino acids like D-beta-homoalanine can influence coupling efficiency and the biological activity of the final peptide.
Table 1: Representative Coupling Efficiencies in Fmoc-SPPS
This table summarizes typical coupling efficiencies for different types of amino acids. The incorporation of β-amino acids often requires more potent coupling reagents and longer reaction times to achieve high efficiency.[7]
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) | Reference |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 | [7] |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 | [7] |
| β-Amino Acids (e.g., Fmoc-D-β-homoalanine) | HATU or PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 | [7] |
Table 2: Biological Activity of Biphalin Analogs Containing β³-Homo-Amino Acids
This table presents receptor binding affinity data for biphalin, a dimeric opioid peptide, and an analog where Phenylalanine (Phe) is replaced with β³-homo-Phenylalanine (hβ³Phe). The data demonstrates that β-amino acid substitution can maintain or even enhance receptor affinity.[8]
| Compound | µ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | Enzymatic Stability | Reference |
| Biphalin (Reference) | 1.1 | 0.72 | Susceptible to hydrolysis | [8] |
| Analog 1 ([hβ³Phe]⁴,⁴') | 33 | 50 | Increased in human plasma | [8] |
Experimental Protocols
These protocols outline the manual solid-phase synthesis of a neuropeptide analog containing this compound on a Rink Amide resin, which yields a C-terminally amidated peptide.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI H₂O
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker
Protocol 1: Resin Swelling
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]
-
Drain the DMF using vacuum filtration.
Protocol 2: Fmoc-Deprotection
This cycle is repeated for each amino acid addition.[7]
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen or peptide-bound resin.[1]
-
Agitate the mixture for 3-5 minutes at room temperature and drain.[7]
-
Add a fresh 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes at room temperature.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine.[7]
Protocol 3: Amino Acid Coupling (Incorporating this compound)
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. For this compound, use 3 equivalents.[7]
-
Pre-activate the mixture by letting it stand for 2-5 minutes at room temperature.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. For standard amino acids, 1-2 hours is sufficient. For the sterically hindered this compound, allow the coupling to proceed for 2-4 hours to ensure completion.[7]
-
Monitor the reaction using a qualitative Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).[7]
-
Repeat the Fmoc-Deprotection (Protocol 2) and Coupling (Protocol 3) cycles until the desired peptide sequence is assembled.
Protocol 4: Final Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.[7]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood. [1]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[7]
Protocol 5: Peptide Precipitation and Purification
-
Filter the cleavage mixture to separate the resin, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube filled with cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.[7]
-
Wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.[7]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol 6: Characterization
-
Dissolve the purified peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC.
-
Determine the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm successful synthesis.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Beta-amino acid analogs of an insect neuropeptide feature potent bioactivity and resistance to peptidase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peptide Aggregation with D-beta-homoalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing D-beta-homoalanine to mitigate peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This can range from small soluble oligomers to large, highly organized amyloid fibrils.[2] Aggregation is a significant challenge in the development of therapeutic peptides as it can lead to a loss of biological activity, decreased product yields, and potentially elicit an immunogenic response.[1]
Q2: How is D-beta-homoalanine thought to reduce peptide aggregation?
While direct experimental data is limited, the incorporation of D-beta-homoalanine is hypothesized to inhibit aggregation through several mechanisms, drawing parallels from studies on D-amino acids and β-amino acids:
-
Disruption of β-sheet formation: Peptide aggregation is often driven by the formation of intermolecular β-sheets. D-amino acids can disrupt the hydrogen bonding patterns necessary for stable β-sheet structures.[1] The extended backbone of a β-amino acid, such as D-beta-homoalanine, further alters the peptide's conformational landscape, making it more difficult for the peptide to adopt the extended conformation required for β-sheet formation.
-
Increased Proteolytic Stability: Peptides containing β-amino acids have shown increased resistance to degradation by proteases.[3][4] This enhanced stability can prevent the formation of aggregation-prone fragments that might be generated by enzymatic cleavage of the parent peptide.
-
Altered Hydrophobicity and Solubility: The introduction of a D-beta-homoalanine residue can alter the local hydrophobicity and overall solubility of a peptide. Depending on the sequence context, this can lead to a decrease in the peptide's propensity to aggregate.[5]
Q3: What are the potential benefits of using D-beta-homoalanine over other anti-aggregation strategies?
Incorporating D-beta-homoalanine offers a unique combination of potential advantages:
-
Intrinsic Modification: Unlike excipients or formulation changes, modifying the peptide backbone with D-beta-homoalanine is an intrinsic strategy that can prevent aggregation at the molecular level.
-
Enhanced Stability: Beyond aggregation resistance, D-beta-homoalanine can improve the peptide's half-life in biological systems due to its resistance to proteolysis.[3][6]
-
Maintained Bioactivity: In many cases, strategic substitution with D-amino acids or β-amino acids can be accomplished without significantly compromising the peptide's intended biological activity.[7][8]
Troubleshooting Guide
Problem 1: My peptide containing D-beta-homoalanine is still aggregating.
| Possible Cause | Suggested Solution |
| Incorrect placement of D-beta-homoalanine | The position of the D-beta-homoalanine residue is critical. If placed in a region not prone to aggregation, its effect may be minimal. Consider redesigning the peptide to place the modified residue within or flanking a known aggregation-prone region. |
| Overall high hydrophobicity of the peptide | Even with a disruptive element, a highly hydrophobic peptide may still aggregate. Try to introduce more charged or polar residues into the sequence if it doesn't compromise activity. Alternatively, optimize the formulation by adjusting pH or adding solubilizing excipients. |
| High peptide concentration | Aggregation is often a concentration-dependent process. Attempt to work with lower peptide concentrations if your experimental setup allows. |
| Environmental factors (pH, temperature, agitation) | The solution environment can significantly impact aggregation. Ensure the pH of your buffer is not close to the peptide's isoelectric point. Store solutions at appropriate temperatures and avoid vigorous shaking or stirring.[1] |
Problem 2: I'm having difficulty synthesizing my peptide containing D-beta-homoalanine.
| Possible Cause | Suggested Solution |
| Inefficient coupling of the D-beta-homoalanine residue | The coupling of β-amino acids can sometimes be less efficient than that of α-amino acids. Use a stronger coupling agent or a longer coupling time for the D-beta-homoalanine incorporation step during solid-phase peptide synthesis. |
| Aggregation during synthesis | On-resin aggregation can hinder subsequent synthesis steps. Consider using a more solvating resin or incorporating pseudoproline dipeptides in your synthesis strategy to disrupt on-resin aggregation.[9] |
Experimental Protocols & Data
Quantitative Analysis of Peptide Aggregation
The following table summarizes common techniques used to quantify peptide aggregation. Researchers can adapt these methods to assess the impact of D-beta-homoalanine on their specific peptide.
| Technique | Principle | Information Gained |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence. | Monitors the kinetics of amyloid fibril formation.[10] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing light scattering fluctuations. | Detects the formation of soluble oligomers and larger aggregates over time.[10][11] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure. | Monitors changes in peptide conformation, such as the transition from random coil to β-sheet.[2][11] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Quantifies the amount of monomer, oligomers, and larger aggregates in a sample.[11] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of stained samples. | Visualizes the morphology of peptide aggregates (e.g., fibrils, amorphous aggregates).[11] |
General Protocol for Thioflavin T (ThT) Assay
This protocol provides a general framework for assessing peptide aggregation kinetics.
-
Preparation of Peptide Stock Solution:
-
Dissolve the peptide (with and without D-beta-homoalanine) in an appropriate solvent (e.g., DMSO, HFIP) to ensure it is in a monomeric state.
-
Determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy).
-
-
Preparation of ThT Stock Solution:
-
Prepare a concentrated stock solution of ThT in a suitable buffer (e.g., phosphate buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the peptide stock solution to the assay buffer to achieve the desired final peptide concentration.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Include control wells with buffer and ThT only (blank) and peptide only.
-
-
Data Acquisition:
-
Incubate the plate at a constant temperature (e.g., 37°C) in a plate reader with fluorescence detection capabilities.
-
Measure the fluorescence intensity (e.g., excitation at ~450 nm, emission at ~485 nm) at regular intervals.[10]
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to obtain aggregation curves.
-
Compare the lag time, maximum fluorescence, and slope of the aggregation curves for the peptide with and without D-beta-homoalanine.
-
Visualizations
Caption: General pathway of peptide aggregation.
Caption: Hypothesized disruption of β-sheet formation.
Caption: Workflow for assessing aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. Protein Aggregation Analysis [intertek.com]
Technical Support Center: Minimizing Racemization of Fmoc-D-beta-homoalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Fmoc-D-beta-homoalanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a stereochemically pure substance into a mixture of enantiomers. In the context of peptide synthesis, it refers to the loss of chiral integrity at the alpha-carbon of the amino acid, leading to the incorporation of the incorrect stereoisomer (L-form in this case) into the peptide chain. This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. For this compound, racemization would lead to the undesirable incorporation of Fmoc-L-beta-homoalanine, potentially resulting in a final peptide with reduced or altered biological function that is difficult to purify.
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: The two main mechanisms responsible for racemization during peptide coupling are:
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can produce both D and L isomers.
-
Direct Enolization: A base can directly abstract the proton at the chiral center of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.
Q3: Are beta-amino acids like beta-homoalanine more or less susceptible to racemization than alpha-amino acids?
A3: The susceptibility of beta-amino acids to racemization can differ from that of alpha-amino acids due to structural differences. The additional methylene group in the backbone of beta-amino acids can alter the acidity of the alpha-proton and the propensity for cyclization reactions. While there is less specific literature on the racemization of beta-homoalanine, the general principles for minimizing racemization in alpha-amino acid coupling are the recommended starting point for optimization.
Troubleshooting Guide
Problem: High levels of the L-diastereomer of beta-homoalanine are detected in the final peptide.
This guide provides a systematic approach to troubleshoot and minimize racemization during the coupling of this compound.
Step 1: Evaluate and Optimize the Coupling Reagent and Additives
The choice of coupling reagent and the use of additives are critical in suppressing racemization.
Recommendations:
-
Carbodiimides with Additives: Combinations like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) with racemization-suppressing additives are often the first choice.
-
HOBt (1-Hydroxybenzotriazole): A classic additive that effectively reduces racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt in suppressing racemization.
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.
-
-
Uronium/Aminium Reagents: Reagents like HATU, HBTU, and COMU are highly efficient but should be used with caution as they can sometimes promote racemization, especially with sensitive amino acids. If using these, ensure optimal conditions are employed (see subsequent steps).
Workflow for Reagent Selection:
Caption: Troubleshooting workflow for coupling reagent selection.
Step 2: Scrutinize the Base Used During Coupling
The basicity and steric hindrance of the amine base used can significantly impact the rate of racemization.
Recommendations:
-
Use a Sterically Hindered Base: Bases with greater steric bulk are generally preferred as they are less likely to abstract the alpha-proton.
-
Collidine (2,4,6-Trimethylpyridine): Often recommended for minimizing racemization.
-
N,N-Diisopropylethylamine (DIPEA): Widely used, but can be more prone to causing racemization than collidine.
-
N-Methylmorpholine (NMM): A weaker base that can also be a good option.
-
-
Avoid Excess Base: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 2 equivalents relative to the amino acid are used.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate reaction rates, including the rate of racemization.
Recommendations:
-
Perform Couplings at or below Room Temperature: For sensitive amino acids, conducting the coupling at 0°C can significantly reduce the risk of racemization.
-
Microwave Synthesis: If using microwave-assisted peptide synthesis, be aware that elevated temperatures can increase racemization. It is advisable to lower the coupling temperature (e.g., to 50°C) for the this compound coupling step.
Step 4: Minimize Activation Time
Prolonged exposure of the amino acid to activating conditions before the coupling reaction can increase the opportunity for racemization.
Recommendations:
-
In Situ Activation: Whenever possible, perform the activation of the this compound in the presence of the resin-bound amine. This ensures that the activated species is consumed as it is formed.
-
Limit Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes) before adding the activated amino acid to the resin.
Quantitative Data on Racemization
Table 1: Racemization of Fmoc-Ser(tBu)-OH with Different Coupling Reagents
| Coupling Reagent | Base (2 eq.) | % D-Isomer |
| HATU | DIPEA | 5.2 |
| HBTU | DIPEA | 3.8 |
| DIC/Oxyma | DIPEA | <0.5 |
| DIC/HOBt | DIPEA | 0.8 |
Data is illustrative and based on typical results reported in peptide synthesis literature.
Table 2: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents
| Coupling Reagent | Base (2 eq.) | % D-Isomer |
| HATU | DIPEA | 8.5 |
| HBTU | DIPEA | 6.2 |
| DIC/Oxyma | DIPEA | <1.0 |
| DIC/HOBt | DIPEA | 1.5 |
Data is illustrative and based on typical results reported in peptide synthesis literature.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol is designed to minimize racemization by using a carbodiimide activator with a highly effective additive and a sterically hindered base at a controlled temperature.
Materials:
-
This compound
-
Resin with free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Collidine (2,4,6-Trimethylpyridine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF.
-
Wash the resin with DMF (3 x).
-
In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.
-
Add Collidine (3 eq.) to the amino acid solution.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Add DIC (3 eq.) to the cooled amino acid solution and allow to pre-activate for 2 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and react for an additional 2 hours.
-
Wash the resin with DMF (3 x), DCM (3 x), and DMF (3 x).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: In Situ Coupling of this compound using HATU
This protocol minimizes pre-activation time by performing the activation in the presence of the resin.
Materials:
-
This compound
-
Resin with free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Collidine
-
DMF
Procedure:
-
Swell the resin in DMF.
-
Wash the resin with DMF (3 x).
-
In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add the amino acid/HATU solution to the resin.
-
Immediately add Collidine (6 eq.) to the resin slurry.
-
Allow the coupling reaction to proceed at room temperature for 2-4 hours.
-
Wash the resin with DMF (3 x), DCM (3 x), and DMF (3 x).
-
Perform a Kaiser test to confirm the completion of the coupling.
Signaling Pathways and Workflows
Caption: Competing pathways of peptide coupling and racemization.
Caption: Recommended workflow for a low-racemization coupling experiment.
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in D-beta-homoalanine Peptides
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming challenges associated with incomplete Fmoc deprotection during the solid-phase peptide synthesis (SPPS) of peptides containing D-beta-homoalanine.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a concern?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the target peptide, resulting in a lower overall yield and purity of the final product.[1][2]
Q2: What are the primary causes of incomplete Fmoc deprotection, especially with D-beta-homoalanine?
Several factors can contribute to inefficient Fmoc removal, particularly for sterically hindered residues like D-beta-homoalanine:
-
Steric Hindrance: The bulky nature of the D-beta-homoalanine side chain and the substitution pattern on the β-carbon can physically obstruct the approach of the deprotection base (e.g., piperidine) to the Fmoc group.[3][4] This steric hindrance slows down the deprotection reaction, often leading to incomplete removal within standard reaction times.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues.[1][2] Peptides containing β-amino acids have a propensity to form stable secondary structures on the solid support.[4] This aggregation can make the N-terminal Fmoc group inaccessible to the deprotection reagent.[1][4]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chains.[1]
-
Suboptimal Reagents or Protocols: The use of degraded or impure deprotection reagents, such as an old piperidine solution, can decrease deprotection efficiency.[1] Additionally, insufficient reaction times, temperatures, or concentrations of the deprotecting agent can lead to incomplete removal.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several analytical techniques can be employed to detect incomplete Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1]
-
UV-Vis Spectrophotometry: This method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct in the filtrate, which has a characteristic UV absorbance at around 301 nm.[2][5] Automated peptide synthesizers often use this method to track the progress of the deprotection reaction in real-time and can extend the deprotection time automatically until the reaction is complete.[1]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide by HPLC is a primary method for assessing product purity. Incomplete deprotection will result in the appearance of a peak corresponding to the Fmoc-protected peptide, in addition to the desired product.[4][6] Mass spectrometry will reveal a mass difference of 222.24 Da (the mass of the Fmoc group) between the intended peptide and the deletion sequence.[6]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of a D-beta-homoalanine-containing peptide, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Modifying Deprotection Conditions
For challenging sequences involving D-beta-homoalanine, standard deprotection protocols may be insufficient. The following table summarizes common modifications to the deprotection strategy.
| Strategy | Reagent/Condition | Typical Protocol | Rationale |
| Extended Time | 20% Piperidine in DMF | Increase deprotection time up to 2 hours. | Allows more time for the base to access the sterically hindered Fmoc group. |
| Elevated Temperature | 20% Piperidine in DMF | Perform deprotection at 40-50°C. | Helps to disrupt secondary structures and increase reaction kinetics.[5] |
| Stronger Base | 2% DBU / 2% Piperidine in DMF | 2 x 2-5 minute treatments at room temperature.[1] | DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency for difficult sequences.[5][7] |
| Chaotropic Salts | 20% Piperidine in DMF + 0.1 M LiCl | Standard deprotection time. | Disrupts hydrogen bonding and secondary structures, improving reagent accessibility.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for an initial 1-3 minutes.[1][6]
-
Drain: Drain the deprotection solution.[1]
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[1]
-
Proceed to the amino acid coupling step.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin.[1]
-
Agitate: Agitate the resin for 2-5 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 one more time.[1]
-
Wash: Wash the resin thoroughly with DMF (5-7 times).[1]
-
Proceed to the amino acid coupling step.
Protocol 3: Kaiser Test (Ninhydrin Test)
This test confirms the presence of free primary amines after deprotection.
-
Prepare Reagents:
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe: A blue color indicates a positive result (free primary amines). A yellow or no color change suggests incomplete deprotection.[1]
Caption: Mechanism of Fmoc deprotection by piperidine.[6]
Data on Alternative Deprotection Reagents
While piperidine is the standard, other bases can be used, especially for difficult sequences. The choice of reagent can impact deprotection kinetics.
| Deprotection Reagent | Concentration | Solvent | Relative Efficiency | Notes |
| Piperidine | 20% (v/v) | DMF | Standard | Most commonly used reagent.[8] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine | A good alternative to piperidine with similar efficiency.[9] |
| Piperazine | 5-10% (w/v) | DMF or NMP | Can be less efficient at short times | May reduce diketopiperazine formation, but can cause precipitation.[7][10] |
| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF | More efficient | Recommended for sterically hindered residues and aggregated sequences.[7] |
| Pyrrolidine | 20% (v/v) | Less polar solvents | Efficient | Allows for Fmoc deprotection in a wider range of "green" solvents.[11] |
Disclaimer: The information provided is for research use only. Actual results may vary depending on the specific peptide sequence, solid support, and other experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
identifying and removing Fmoc-beta-alanine impurities from synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing impurities related to Fmoc-β-alanine that can arise during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common Fmoc-β-alanine related impurities in peptide synthesis?
A1: The most common impurities are Fmoc-β-alanine (Fmoc-β-Ala-OH) and dipeptides containing β-alanine, such as Fmoc-β-Ala-Xaa-OH (where Xaa is the intended amino acid).[1] These impurities can be incorporated into the growing peptide chain, resulting in peptides with a β-alanine insertion, which are often difficult to separate from the target peptide.[2]
Q2: How are these β-alanine impurities formed?
A2: These impurities primarily originate from the synthesis of the Fmoc-protected amino acids themselves, particularly when using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) as the protecting agent. A side reaction known as a Lossen-type rearrangement can occur, converting the Fmoc-OSu reagent into Fmoc-β-Ala-OH.[1][2][3] This impurity can then react with the intended amino acid to form the dipeptide impurity Fmoc-β-Ala-Xaa-OH.[1]
Q3: What are the consequences of having β-alanine impurities in my synthesis?
A3: The presence of β-alanine impurities in your Fmoc-amino acid raw material can lead to the synthesis of incorrect peptide sequences, where a β-alanine residue is inserted instead of, or in addition to, the intended amino acid.[4] This results in a final product that is contaminated with deletion or insertion mutants, which can be challenging to purify and may have altered biological activity.
Q4: Besides β-alanine derivatives, what other impurities can be present in Fmoc-amino acids?
A4: Other potential impurities in Fmoc-amino acid raw materials include:
-
Dipeptides (Fmoc-Xaa-Xaa-OH): Formed by the reaction of the Fmoc reagent with the already formed Fmoc-amino acid.[5]
-
Free Amino Acids: Resulting from incomplete Fmoc protection of the amino acid.[5]
-
Acetic Acid: Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating issues with Fmoc-β-alanine impurities.
Issue: My final peptide product shows a peak with a similar mass to the target peptide on the mass spectrum, and the HPLC chromatogram shows a closely eluting impurity.
This could indicate the presence of a peptide with a β-alanine insertion.
Step 1: Identification and Confirmation of the Impurity
The first step is to confirm the identity of the impurity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for detecting and quantifying these impurities. Peptides containing a β-alanine insertion may have slightly different retention times compared to the target peptide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can help to identify the mass of the impurity and confirm if it corresponds to the target peptide with an additional β-alanine residue.
Step 2: Trace the Source of the Contamination
Once the presence of a β-alanine impurity is confirmed, the next step is to identify its source.
-
Analyze Fmoc-Amino Acid Raw Materials: The most likely source of β-alanine contamination is the Fmoc-amino acid raw material. It is recommended to analyze the purity of the Fmoc-amino acids used in the synthesis by HPLC.
-
Review Synthesis Protocol: While less common, certain conditions during peptide synthesis could potentially exacerbate the impact of these impurities.
Experimental Protocols
Protocol 1: HPLC Analysis of Fmoc-Amino Acid Purity
This protocol provides a general method for the analysis of Fmoc-amino acid purity by reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
Fmoc-amino acid standard and sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-amino acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: 265 nm
-
Gradient: A typical gradient would be a linear increase from 30% to 100% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the specific Fmoc-amino acid being analyzed.
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. Compare the chromatogram to that of a known standard to identify any impurity peaks.
Protocol 2: General Preparative HPLC for Peptide Purification
If your crude peptide is contaminated with β-alanine insertion sequences, preparative reversed-phase HPLC can be used for purification.
Materials:
-
Preparative HPLC system
-
Appropriate preparative C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Crude peptide sample
Procedure:
-
Method Development: First, develop an analytical HPLC method that shows good separation between your target peptide and the β-alanine containing impurity.
-
Gradient Optimization: Optimize the gradient for the preparative scale. A shallower gradient around the elution time of the target peptide will provide better resolution.
-
Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B) and load it onto the column. Do not overload the column, as this will lead to poor separation.
-
Fraction Collection: Collect fractions as the peptide elutes from the column.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide.
Data Presentation
The following table illustrates the impact of purifying Fmoc-amino acid raw materials on the final purity of a synthesized peptide.
| Parameter | Synthesis with Commercial Fmoc-Amino Acids | Synthesis with Purified Fmoc-Amino Acids |
| Initial Impurity in Fmoc-Amino Acids | ~26% | ~10% |
| Final Crude Peptide Purity (Glucagon) | ~53% | 68.08% |
| Purity Increase | - | >15% |
Data adapted from a study on the synthesis of Glucagon. The purification of individual Fmoc-amino acids prior to synthesis significantly reduced the overall impurity profile of the crude peptide.[7]
Visualizations
Caption: Troubleshooting workflow for identifying and addressing Fmoc-beta-alanine impurities.
Caption: Pathway for the formation of Fmoc-beta-alanine related impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
Technical Support Center: Managing Side Reactions in Fmoc Chemistry with β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing β-amino acids using Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when incorporating β-amino acids using Fmoc chemistry?
A1: While many side reactions are similar to those in conventional α-peptide synthesis, the unique structural properties of β-amino acids can influence their frequency and nature. Key side reactions include:
-
Incomplete Coupling: β-amino acids, particularly those with substitution on the α or β carbons, can be sterically hindered, leading to slower and less efficient coupling.
-
Aggregation: Peptides containing β-amino acids have a strong tendency to form stable secondary structures, such as helices and β-sheets, on the solid support. This aggregation can hinder both coupling and deprotection steps.[1]
-
Diketopiperazine Formation: Although classically associated with the first two N-terminal α-amino acids, the propensity for diketopiperazine formation can be influenced by the presence of a β-amino acid in the sequence, especially if it alters the peptide backbone conformation.[2][3][4]
-
Aspartimide-like Reactions: For β-amino acids with side-chain carboxyl groups (e.g., β-aspartic acid), intramolecular cyclization analogous to aspartimide formation in α-peptides can occur, especially during the basic conditions of Fmoc deprotection.[5]
-
β-Lactam Formation: Under certain conditions, intramolecular cyclization of β-amino acids can lead to the formation of a four-membered β-lactam ring.[6][7][8]
Q2: How do I choose the best coupling reagent for β-amino acids?
A2: The choice of coupling reagent is critical for efficiently incorporating sterically hindered β-amino acids. Standard carbodiimide reagents like DIC may be insufficient. More potent activating agents are generally recommended. Uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP, are often more effective.
For particularly challenging couplings, HATU and COMU are highly recommended due to their high reactivity and ability to minimize racemization.[9]
Q3: Are there special considerations for Fmoc deprotection of β-amino acids?
A3: Yes. Due to the potential for increased aggregation in β-peptide sequences, standard Fmoc deprotection times with 20% piperidine in DMF may be insufficient.[1] Incomplete deprotection leads to deletion sequences. It is crucial to monitor the completion of the deprotection step. For difficult sequences, extending the deprotection time, performing a double deprotection, or using a stronger base solution like 2% DBU in DMF may be necessary.[1]
Q4: What is the best way to cleave a β-peptide from the resin?
A4: The cleavage cocktail depends on the specific amino acid composition of your β-peptide and the side-chain protecting groups used. A common and generally effective cleavage cocktail for many peptides is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For peptides containing multiple arginine residues, a stronger acidolytic cocktail may be required for complete deprotection. It is always recommended to perform a small-scale trial cleavage to optimize conditions for your specific peptide.[10][11][12]
Troubleshooting Guides
Issue 1: Incomplete Coupling of a β-Amino Acid
Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating free amines on the resin.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance of the β-Amino Acid | 1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU instead of HBTU or DIC/HOBt. 2. Increase coupling time: Extend the reaction time to 2-4 hours or even overnight for very hindered residues. 3. Double couple: After the initial coupling, filter and wash the resin, then repeat the coupling step with fresh reagents. |
| Peptide Aggregation on Resin | 1. Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties.[1] 2. Incorporate chaotropic salts: Add LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.[1] 3. Elevated temperature: Perform the coupling at a higher temperature (e.g., 50°C) to disrupt aggregation.[13] |
| Insufficient Reagent Equivalents | Increase the equivalents of the Fmoc-β-amino acid and coupling reagents to 3-5 equivalents relative to the resin loading. |
Experimental Protocol: Double Coupling of a Hindered β-Amino Acid
-
Following Fmoc deprotection and washing of the resin-bound peptide, swell the resin in DMF.
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-β-amino acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.
-
Filter the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Perform a Kaiser test on a small sample of the resin.
-
If the Kaiser test is positive, repeat steps 2-6 for a second coupling.
Issue 2: Aggregation During β-Peptide Synthesis
Symptom: Resin beads clump together, poor swelling is observed, and both coupling and deprotection reactions are sluggish, leading to a complex mixture of products upon cleavage.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Interchain Hydrogen Bonding | 1. Incorporate backbone-protecting groups: Use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic positions can disrupt hydrogen bonding.[1] 2. Use pseudoproline dipeptides: These temporary structure-disrupting elements can be incorporated to break up aggregation-prone sequences.[13] |
| Hydrophobic Collapse | 1. Use a more polar solvent system: A mixture of DMF and DMSO can improve solvation.[1] 2. Synthesize at elevated temperatures: This can disrupt hydrophobic interactions.[13] |
| High Resin Loading | Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains. |
Workflow for Managing Aggregation
Caption: A stepwise approach to troubleshooting peptide aggregation.
Issue 3: Diketopiperazine (DKP) Formation
Symptom: Loss of the N-terminal dipeptide from the resin, resulting in a truncated final product. This is particularly prevalent when proline or other secondary amino acids are in the sequence.[14]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base-catalyzed intramolecular cyclization | 1. Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin can suppress DKP formation. 2. Incorporate a dipeptide: Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible dipeptidyl-resin stage. 3. Modify Fmoc deprotection: Use a milder deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to reduce DKP formation.[15] |
Reaction Pathway for Diketopiperazine Formation
Caption: Mechanism of diketopiperazine (DKP) formation.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Coupling Time | Relative Efficiency for Hindered Couplings |
| HATU | - | DIPEA | 1-2 hours | Very High |
| HBTU | HOBt | DIPEA | 2-4 hours | High |
| COMU | - | DIPEA | 1-2 hours | Very High |
| PyBOP | - | DIPEA | 2-4 hours | High |
| DIC | Oxyma | - | 4-12 hours | Moderate |
Data compiled from various sources for sterically hindered α-amino acids, which can be extrapolated to β-amino acids.[9][16]
Detailed Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Simple β-Peptide
This protocol outlines the manual synthesis of a short peptide containing a β-amino acid on Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected α- and β-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., Reagent K: TFA/H2O/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for α- or β-amino acid):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA, vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), perform a second coupling (see Troubleshooting Guide 1).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
Workflow for Manual β-Peptide Synthesis Cycle
Caption: A single cycle of Fmoc-SPPS for β-amino acid incorporation.
References
- 1. peptide.com [peptide.com]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Coupling of Sterically Hindered D-β-Homoalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling times and overall success of incorporating the sterically hindered amino acid, D-β-homoalanine, into peptide sequences.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of D-β-homoalanine.
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance of the β-amino acid is impeding the reaction. | 1. Utilize a potent coupling reagent: Switch to a uronium/aminium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP.[1][2]2. Extend the coupling time: Increase the reaction time to 2-4 hours, or even overnight in difficult cases.[3]3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Incomplete Deprotection | Aggregation of the growing peptide chain on the solid support can hinder the removal of the Fmoc protecting group. | 1. Modify the deprotection conditions: Add HOBt to the piperidine deprotection solution to help disrupt aggregation and reduce the risk of side reactions like aspartimide formation.[4]2. Use a stronger deprotection reagent: For sequences prone to aggregation, consider using DBU in the deprotection solution.[4] |
| Presence of Deletion Sequences | Incomplete coupling of D-β-homoalanine followed by successful coupling of the subsequent amino acid. | 1. Implement a capping step: After the coupling of D-β-homoalanine, treat the resin with acetic anhydride to block any unreacted amino groups.[3]2. Monitor coupling completion: Utilize a qualitative test like the Kaiser test to ensure complete coupling before proceeding to the next deprotection step.[5] |
| Racemization | Loss of stereochemical integrity at the α-carbon during activation and coupling. | 1. Use racemization-suppressing additives: Incorporate additives like HOBt or Oxyma Pure into the coupling reaction.[2][4]2. Avoid excessive heat: If using elevated temperatures to improve coupling, optimize for the shortest time necessary. |
| Side-product Formation (e.g., Diketopiperazine) | The dipeptide containing the N-terminal D-β-homoalanine is susceptible to intramolecular cyclization. | 1. Use a sterically hindered resin: Employing a resin like 2-chlorotrityl chloride can inhibit diketopiperazine formation.[4]2. Incorporate a dipeptide: Instead of sequential coupling, use a pre-synthesized dipeptide to bypass the vulnerable stage. |
Frequently Asked Questions (FAQs)
Q1: Why is D-β-homoalanine considered sterically hindered?
A1: D-β-homoalanine is a β-amino acid, meaning the amino group is attached to the second carbon from the carboxyl group. This creates a different spatial arrangement compared to α-amino acids, which can lead to steric hindrance during peptide bond formation. The bulkier side chain, relative to its position, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Q2: Which coupling reagents are most effective for D-β-homoalanine?
A2: For sterically hindered amino acids like D-β-homoalanine, potent in-situ activating reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[1][2] HATU is often considered one of the most efficient reagents for difficult couplings.[1]
Q3: How long should the coupling reaction be for D-β-homoalanine?
A3: Due to steric hindrance, a standard 1-hour coupling time may be insufficient. It is recommended to extend the coupling time to 2-4 hours.[3] For particularly difficult sequences, an overnight coupling may be necessary. Monitoring the reaction's completion with a qualitative test like the Kaiser test is crucial.[5]
Q4: Is a double coupling necessary for D-β-homoalanine?
A4: A double coupling is a highly recommended strategy to ensure the complete incorporation of sterically hindered amino acids. If a Kaiser test indicates an incomplete reaction after the initial coupling, a second coupling with fresh reagents should be performed.
Q5: What are the most common side reactions when coupling D-β-homoalanine and how can they be minimized?
A5: Common side reactions include incomplete coupling leading to deletion sequences, racemization, and diketopiperazine formation. To minimize these:
-
Incomplete coupling: Use potent coupling reagents, extended reaction times, and consider double coupling. A capping step with acetic anhydride can block unreacted amines.[3]
-
Racemization: Employ racemization-suppressing additives like HOBt or Oxyma Pure.[4]
-
Diketopiperazine formation: This is more prevalent when the N-terminal two residues are susceptible to cyclization. Using a 2-chlorotrityl chloride resin can help mitigate this.[4]
Quantitative Data on Coupling Efficiency
The following table summarizes typical coupling efficiencies for various amino acid types, providing a reference for what to expect when working with D-β-homoalanine.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
| Fmoc-β-homoalanine(styryl)-OH | HATU/DIEA | 120 - 240 | ~90-98 | >90 |
Data for Fmoc-β-homoalanine(styryl)-OH is included as a reference for a structurally similar, sterically hindered β-amino acid.[3]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-β-homoalanine using HATU
This protocol describes a single coupling cycle for incorporating Fmoc-D-β-homoalanine onto a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-β-homoalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-β-homoalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[3]
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[5]
-
If the Kaiser test is positive (blue beads), proceed to Protocol 2.
-
Protocol 2: Double Coupling of Fmoc-D-β-homoalanine
This protocol should be performed if Protocol 1 results in an incomplete coupling.
Procedure:
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-β-homoalanine as described in step 2 of Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a Kaiser test to confirm completion.
Visualizations
Caption: Experimental workflow for the coupling of Fmoc-D-β-homoalanine.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
preventing diketopiperazine formation in dipeptides with D-beta-homoalanine
Welcome to the technical support center for peptide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions during the synthesis of dipeptides, with a special focus on those containing D-beta-homoalanine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a concern in dipeptide synthesis?
A1: Diketopiperazine formation is an intramolecular side reaction where the N-terminal amino group of a dipeptide attacks the activated C-terminal carbonyl group, leading to the formation of a cyclic dipeptide. This is a significant issue as it consumes the desired linear dipeptide, resulting in reduced yields and complicating the purification process. In the case of a dipeptide containing D-beta-homoalanine, this would result in a seven-membered cyclic structure.
Q2: Are dipeptides containing D-beta-homoalanine susceptible to this side reaction?
A2: Yes. While much of the literature focuses on DKP formation in dipeptides composed of alpha-amino acids, the fundamental mechanism of intramolecular cyclization can also occur in dipeptides containing beta-amino acids like D-beta-homoalanine. The formation of a seven-membered ring is generally slower than the formation of a six-membered ring (from two alpha-amino acids), but it can still be a significant side reaction, especially under non-optimized reaction conditions.
Q3: What are the primary factors that influence diketopiperazine formation?
A3: Several factors can promote the formation of diketopiperazines:
-
Temperature: Higher temperatures increase the rate of this side reaction.
-
pH/Base: Basic conditions, particularly the presence of a free N-terminal amine, are required for the intramolecular attack.
-
Solvent: Polar aprotic solvents can facilitate the reaction.[1]
-
Coupling Reagents: Some coupling reagents can lead to higher rates of DKP formation.
-
Steric Hindrance: Less sterically hindered amino acids are more prone to cyclization.[2]
-
Reaction Time: Longer reaction times, especially after the deprotection of the N-terminal, can lead to increased DKP formation.
Troubleshooting Guide
Q4: I am getting a very low yield for my dipeptide containing D-beta-homoalanine. How do I know if diketopiperazine formation is the culprit?
A4: Low yields are a primary indicator of a significant side reaction. To determine if DKP formation is the cause, you should:
-
Analyze the crude product by LC-MS: Look for a peak with a mass corresponding to the dehydrated dipeptide (the mass of your target dipeptide minus 18). This is the molecular weight of the diketopiperazine.
-
Check the reaction pH: If the reaction conditions are basic for an extended period, DKP formation is more likely.
-
Review your reaction temperature: High temperatures will accelerate the cyclization.
Q5: My LC-MS analysis shows a peak that I suspect is the diketopiperazine. How can I confirm its identity?
A5: Besides the mass, you can use tandem mass spectrometry (MS/MS) to fragment the ion. The fragmentation pattern of the cyclic diketopiperazine will be distinct from that of the linear dipeptide. Additionally, you can attempt to isolate the byproduct and characterize it using NMR spectroscopy.
Q6: I have confirmed that diketopiperazine formation is occurring. What steps can I take to prevent it in my next synthesis?
A6: Here are several strategies to minimize DKP formation:
-
Lower the reaction temperature: Perform the coupling reaction at 0°C or even lower.
-
Choose a suitable coupling reagent: Use a coupling reagent known for low racemization and DKP formation, such as HATU or HCTU, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Minimize the time the N-terminal amine is free: Employ an in situ neutralization protocol where the coupling agent is added before or simultaneously with the base.
-
Use a more sterically hindered protecting group on the C-terminal amino acid: This can physically block the intramolecular attack.
-
Consider a "Protected Dipeptide" approach: Couple the two amino acids as protected monomers first, and then deprotect the dipeptide in a subsequent step under conditions that do not favor cyclization.
Experimental Protocols
Protocol 1: Low-Temperature Coupling with HATU
This protocol is designed to minimize DKP formation by keeping the temperature low and using an efficient coupling reagent.
-
Preparation of the C-terminal amino acid:
-
Dissolve the C-terminal amino acid (with its side chain and C-terminus protected) in an appropriate solvent (e.g., DMF) in a reaction vessel.
-
Cool the vessel to 0°C in an ice bath.
-
-
Activation:
-
In a separate vial, dissolve HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in DMF.
-
Add this solution to the cooled solution of the C-terminal amino acid.
-
Stir the mixture for 5-10 minutes at 0°C to allow for pre-activation.
-
-
Coupling:
-
Dissolve the N-terminally protected D-beta-homoalanine (1.0 equivalent) in a minimal amount of DMF.
-
Add the D-beta-homoalanine solution dropwise to the reaction vessel at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, then let it slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, proceed with a standard aqueous work-up to remove the coupling byproducts and excess reagents.
-
Purify the resulting dipeptide using column chromatography.
-
Quantitative Data Summary
The following tables summarize data on the impact of various factors on diketopiperazine formation. Note: This data is primarily from studies on alpha-amino acid dipeptides and should be used as a general guideline. The rates for dipeptides containing D-beta-homoalanine may differ.
Table 1: Effect of Coupling Reagent on Diketopiperazine Formation
| Coupling Reagent | Base | Temperature (°C) | DKP Formation (%) |
| HBTU | DIPEA | 25 | 15-25 |
| HATU | DIPEA | 0 | < 5 |
| DIC/HOBt | - | 25 | 10-20 |
| PyBOP | DIPEA | 25 | 12-22 |
Table 2: Influence of Solvent and Temperature on DKP Formation Rate
| Solvent | Dielectric Constant | Temperature (°C) | Relative Rate of DKP Formation |
| Dichloromethane | 9.1 | 25 | Low |
| Tetrahydrofuran | 7.5 | 25 | Moderate |
| Acetonitrile | 37.5 | 25 | High |
| Dimethylformamide | 36.7 | 25 | High |
| Dimethylformamide | 36.7 | 0 | Low |
Visual Resources
Caption: Mechanism of diketopiperazine formation in a dipeptide.
Caption: Workflow for low-temperature peptide coupling.
Caption: Troubleshooting logic for low dipeptide yield.
References
Technical Support Center: Aspartimide Formation in Peptides Containing Aspartic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing aspartimide formation, a common side reaction in solid-phase peptide synthesis (SPPS), particularly in sequences containing aspartic acid (Asp). While specific quantitative data on the influence of D-beta-homoalanine is limited in publicly available literature, this guide extrapolates from established principles to address its potential impact and offers robust strategies for prevention and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It is a base-catalyzed cyclization where the backbone amide nitrogen of the amino acid following an aspartate (Asp) residue attacks the side-chain carbonyl group of the Asp.[1][2] This reaction forms a five-membered succinimide ring, known as an aspartimide intermediate.[1] This intermediate is unstable and can lead to several undesired byproducts, including the formation of β-peptides (iso-peptides), racemization of the aspartyl residue, and piperidide adducts when piperidine is used for Fmoc deprotection.[1][2][3]
Q2: What are the primary factors that promote aspartimide formation?
A2: The primary factors include:
-
Base-catalyzed conditions: The use of a base, typically 20% piperidine in DMF for Fmoc deprotection, is the main trigger for this side reaction.[1][2]
-
Peptide sequence: The amino acid immediately following the Asp residue has a significant impact. Sequences like Asp-Gly are highly susceptible due to the lack of steric hindrance from the glycine residue, which facilitates the cyclization.[1] Other problematic sequences include Asp-Asn, Asp-Ser, and Asp-Arg.[2]
-
Elevated temperature: Higher temperatures, often used in microwave-assisted SPPS, can accelerate the rate of aspartimide formation.
-
Prolonged exposure to basic conditions: Longer deprotection times increase the likelihood of the side reaction.[4]
Q3: How does the presence of D-beta-homoalanine next to an Asp residue potentially influence aspartimide formation?
A3: While direct experimental data on the influence of D-beta-homoalanine on aspartimide formation is not extensively documented, we can infer its potential effects based on the known mechanisms of the reaction. The key factor is the steric environment around the backbone amide nitrogen of the residue C-terminal to the Asp.
-
Increased Steric Hindrance: D-beta-homoalanine is a beta-amino acid, meaning its amino group is attached to the beta-carbon, one atom further away from the carboxyl group compared to an alpha-amino acid. This altered backbone structure, along with the side chain at the beta-position, likely presents greater steric bulk around the nucleophilic backbone amide nitrogen compared to a small alpha-amino acid like glycine. This increased steric hindrance would be expected to disfavor the intramolecular cyclization required for aspartimide formation.
-
Altered Backbone Conformation: The presence of a beta-amino acid can induce different local backbone conformations compared to a sequence of only alpha-amino acids. This altered geometry might make it more difficult for the backbone amide nitrogen to achieve the necessary proximity and angle for the nucleophilic attack on the Asp side-chain carbonyl.
Therefore, it is reasonable to hypothesize that an Asp-D-beta-homoalanine sequence would be less prone to aspartimide formation than a highly susceptible sequence like Asp-Gly. However, without direct experimental validation, this remains a theoretical assessment.
Q4: What are the most effective general strategies to prevent aspartimide formation?
A4: The most effective strategies can be categorized as follows:
-
Modification of Deprotection Conditions: Reducing the basicity of the Fmoc deprotection step is a common and effective approach. This can be achieved by using a weaker base than piperidine (e.g., 5% piperazine) or by adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to the standard 20% piperidine solution.[5][6]
-
Use of Sterically Hindered Asp Protecting Groups: Employing a bulkier protecting group for the Asp side chain than the standard tert-butyl (OtBu) group can physically block the intramolecular attack. Examples include 3-methylpent-3-yl ester (OMpe) and 5-n-butyl-5-nonyl (OBno) esters.[4][5]
-
Backbone Protection: For highly susceptible sequences like Asp-Gly, the most robust solution is to use a dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine's amide nitrogen prevents the cyclization.[2][4]
-
Novel Protecting Groups: Advanced protecting groups like cyanosulfurylides (CSY) can completely mask the carboxylic acid functionality of the Asp side chain, thereby eliminating the possibility of aspartimide formation.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to aspartimide formation during your peptide synthesis experiments.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for aspartimide formation.
Issue 1: Significant byproduct formation observed in a peptide containing an Asp-Gly sequence.
-
Root Cause: The Asp-Gly motif is extremely prone to aspartimide formation due to the lack of steric hindrance from the glycine residue, which facilitates the base-catalyzed intramolecular cyclization during Fmoc deprotection.[1]
-
Solutions:
-
Modify Deprotection Conditions (Good): Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution. This buffers the basicity and can significantly reduce the side reaction.[6]
-
Use a Bulky Protecting Group on Asp (Better): Substitute the standard Fmoc-Asp(OtBu)-OH with a bulkier alternative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. The increased steric bulk around the side-chain carboxyl group hinders the cyclization.[5]
-
Use Backbone Protection (Best): The most effective solution is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[2][4] The Dmb group on the glycine amide nitrogen completely prevents the intramolecular attack.
-
Issue 2: Unexpected peaks with the same mass as the target peptide are observed during HPLC analysis of a peptide containing an Asp-Ser sequence.
-
Root Cause: These peaks are likely α- and β-aspartyl peptide isomers (iso-peptides). The aspartimide intermediate can be hydrolyzed back to the aspartyl residue, but the ring can open in two ways, leading to the desired α-peptide and the undesired β-peptide.[1] These isomers often have very similar retention times and are difficult to separate by HPLC.
-
Solutions:
-
Optimize HPLC Conditions: Attempt to improve the separation of the isomers by modifying the HPLC gradient, temperature, or using a different column chemistry.
-
Implement Preventative Synthesis Strategies: Since purification is challenging, re-synthesis with a preventative strategy is recommended.
-
Reduced Basicity: Use a weaker base for Fmoc deprotection, such as 5% piperazine in DMF, which has been shown to be effective in suppressing aspartimide formation.
-
Acidic Additive: The addition of a small amount of organic acid, such as formic acid, to the piperidine deprotection solution has also been demonstrated to be effective.
-
-
Issue 3: Low yield and multiple byproducts are observed in the synthesis of a long peptide with several Asp residues, including a potential Asp-D-beta-homoalanine sequence.
-
Root Cause: While the Asp-D-beta-homoalanine sequence is likely less problematic than Asp-Gly, repeated exposure of multiple Asp residues to basic deprotection conditions throughout a long synthesis can lead to cumulative byproduct formation.
-
Solutions:
-
General Reduction of Basicity: For the entire synthesis, switch to a milder deprotection cocktail, such as 20% piperidine with 0.1 M HOBt in DMF, or 5% piperazine in DMF.
-
Strategic Use of Protected Asp Derivatives: For the most sensitive Asp positions (e.g., followed by a small residue), consider using a bulkier side-chain protecting group like OMpe or OBno.
-
Consider Alternative Chemistries: For extremely challenging sequences, explore alternatives to Fmoc chemistry that do not use strong bases for deprotection, or utilize advanced protecting groups like CSY for the Asp residues.[7]
-
Quantitative Data Summary
The following tables summarize the effectiveness of various strategies in reducing aspartimide formation based on data from published studies.
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | None | High (sequence dependent) | [8] |
| 20% Piperidine in DMF | 0.1 M HOBt | Significantly Reduced | [6][8] |
| 5% Piperazine in DMF | 0.1 M HOBt | Low | [5] |
| Morpholine in DMF | None | Minimal | [1] |
| 20% Piperidine in DMF | 5% Formic Acid | Reduced by up to 90% | [5] |
Table 2: Effect of Asp Side-Chain Protecting Groups on Aspartimide Formation
| Asp Protecting Group | Structure | Relative Level of Aspartimide Formation |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard (High in susceptible sequences) |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Reduced |
| 5-n-Butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Significantly Reduced |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS with HOBt Addition for Aspartimide Suppression
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine and 0.1 M HOBt in DMF for 2 x 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with a coupling reagent such as HATU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze by HPLC and MS.
Protocol 2: Synthesis of an Asp-Gly Motif using Backbone Protection
-
Standard Synthesis: Synthesize the peptide sequence up to the residue preceding the Asp-Gly motif using the standard protocol (Protocol 1).
-
Dipeptide Coupling: For the Asp-Gly step, use Fmoc-Asp(OtBu)-Dmb-Gly-OH as the amino acid derivative.
-
Pre-activate the dipeptide (2 eq.) with HATU (1.9 eq.) and DIPEA (4 eq.) in DMF.
-
Couple for 2-4 hours, or until a negative ninhydrin test is achieved.
-
-
Continue Synthesis: Continue with the standard protocol for the remaining amino acids. The Dmb group is stable to the standard synthesis conditions.
-
Cleavage: The Dmb group is cleaved simultaneously with the other side-chain protecting groups and the resin linkage during the final TFA cleavage step.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side reactions.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Technical Support Center: Fmoc-D-beta-homoalanine in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-beta-homoalanine in their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how can they affect my peptide synthesis?
A1: The quality of your this compound is crucial for achieving high peptide purity. Common impurities include:
-
Dipeptides (this compound-D-beta-homoalanine-OH): Formed during the synthesis of the Fmoc-amino acid, these can lead to the insertion of an unwanted dipeptide unit into your peptide sequence.[1][2]
-
Free D-beta-homoalanine: Incomplete Fmoc protection results in the presence of the free amino acid. This can cause deletions in the peptide sequence as the unprotected amino acid will not couple to the resin.
-
Residual Solvents (e.g., Ethyl Acetate): These can lead to the formation of acetic acid, which can act as a capping agent and terminate peptide chain elongation, resulting in truncated sequences.[3][4]
-
Beta-alanine Adducts: These can arise from the rearrangement of the Fmoc-OSu reagent used during the protection of the amino acid and may be incorporated into the peptide chain.[3][5][6][7][8]
-
Enantiomeric Impurities (Fmoc-L-beta-homoalanine): The presence of the L-enantiomer can lead to the incorporation of the incorrect stereoisomer, potentially affecting the peptide's structure and biological activity.[3]
Q2: I am observing low coupling efficiency when using this compound. What could be the cause and how can I improve it?
A2: Low coupling efficiency with this compound is a common issue, primarily due to the steric hindrance of the beta-amino acid.[9] Here are potential causes and solutions:
-
Steric Hindrance: The beta-amino acid structure is inherently more sterically hindered than alpha-amino acids.
-
Poor Quality Reagent: Impurities in your this compound can further reduce coupling efficiency.
-
Solution: Ensure you are using a high-purity reagent. Perform a quality check of the amino acid raw material if you suspect contamination.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering the access of the activated amino acid.
-
Solution: Use aggregation-disrupting solvents or additives. Consider microwave-assisted peptide synthesis to improve reaction kinetics.
-
Q3: How can I assess the quality of my this compound before starting my synthesis?
A3: It is highly recommended to perform quality control on your this compound, especially for the synthesis of long or complex peptides.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column to assess the chemical purity and identify potential impurities like dipeptides or beta-alanine adducts.[11][12]
-
Chiral HPLC: To determine the enantiomeric purity and quantify the amount of the undesired L-enantiomer.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Crude Peptide HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Insertion of Dipeptide Impurity | 1. Analyze the mass of the unexpected peak by LC-MS to confirm if it corresponds to the target peptide with an additional D-beta-homoalanine residue. 2. If confirmed, source a higher purity batch of this compound. 3. Implement a stringent QC check on incoming raw materials. |
| Peptide Truncation | 1. Check for the presence of acetate in your this compound raw material, as this can cause capping. 2. Ensure complete Fmoc deprotection at each step. 3. Optimize coupling conditions to drive the reaction to completion. |
| Deletion Sequences | 1. Verify the quality of your this compound; the presence of free amino acid will lead to deletions. 2. Ensure proper activation of the amino acid before coupling. |
Issue 2: Low Yield of the Final Purified Peptide
| Possible Cause | Troubleshooting Steps |
| Low Coupling Efficiency of this compound | 1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).[10] 2. Increase the coupling time and the equivalents of amino acid and coupling reagents.[10] 3. Consider performing a double coupling for the this compound residue. |
| Peptide Aggregation | 1. Incorporate pseudoproline dipeptides or use resins with swelling properties that minimize aggregation. 2. Use solvents known to reduce aggregation, such as NMP instead of DMF. |
| Premature Cleavage from Resin | 1. Ensure the stability of the linker to the repeated piperidine treatments for Fmoc deprotection. |
Data Presentation
The quality of the Fmoc-amino acid directly impacts the stepwise yield of the peptide synthesis. Even small percentages of impurities can lead to a significant decrease in the overall yield of the final peptide, especially for longer sequences.
Table 1: Impact of Fmoc-Amino Acid Purity on Theoretical Peptide Yield
| Purity of Fmoc-Amino Acid | Stepwise Yield | Theoretical Yield of a 10-mer Peptide | Theoretical Yield of a 20-mer Peptide |
| 99.9% | 99.9% | 99.0% | 98.0% |
| 99.5% | 99.5% | 95.1% | 90.5% |
| 99.0% | 99.0% | 90.4% | 81.8% |
| 98.0% | 98.0% | 81.7% | 66.8% |
This table illustrates the cumulative effect of stepwise yield on the overall theoretical yield. Actual yields may vary depending on the sequence and synthesis conditions.
Table 2: Typical Coupling Efficiencies for Different Amino Acid Types
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98[10] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 265 nm and 301 nm.
-
-
Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Optimized Coupling of this compound in SPPS
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[10]
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Mandatory Visualizations
Caption: Experimental workflow for quality control and SPPS incorporation of this compound.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing D-beta-Homoalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of synthetic peptides containing D-beta-homoalanine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing D-beta-homoalanine?
A1: The primary challenges stem from the unique properties of this non-proteinogenic amino acid:
-
Diastereomer Formation: The most significant challenge is the potential for diastereomers. If the synthesis is not perfectly stereospecific, you will have a mixture of peptides containing D-beta-homoalanine and potentially L-beta-homoalanine or other stereoisomers. These diastereomers can be very difficult to separate due to their similar physicochemical properties.[1]
-
Hydrophobicity and Aggregation: Beta-amino acids can alter the peptide's secondary structure and hydrophobicity.[2][3] Peptides containing D-beta-homoalanine, particularly if the sequence is also rich in other hydrophobic residues, may be prone to aggregation, leading to poor peak shape and recovery during chromatography.[2][3]
-
Synthesis-Related Impurities: Standard solid-phase peptide synthesis (SPPS) can generate impurities such as deletion sequences (peptides missing an amino acid) and truncated sequences. The steric bulk of beta-amino acid derivatives can sometimes lead to incomplete coupling reactions, exacerbating this issue.[4]
Q2: What is the recommended primary method for purifying peptides containing D-beta-homoalanine?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing D-beta-homoalanine.[4][5][6] This technique separates peptides based on their hydrophobicity.
Q3: How can I separate the diastereomers of my D-beta-homoalanine-containing peptide?
A3: Separating diastereomers is challenging but achievable. Here are two main strategies:[1]
-
Conventional RP-HPLC with High Resolution: Often, the subtle differences in the three-dimensional structure of diastereomers can lead to slightly different interactions with the stationary phase of a standard RP-HPLC column (like a C18 column).[1] By optimizing the HPLC method (e.g., using a shallow gradient and a high-efficiency column), it's often possible to resolve these diastereomers.
-
Chiral Chromatography: If conventional RP-HPLC fails to provide adequate separation, chiral HPLC is the next step. Chiral Stationary Phases (CSPs) are designed to interact differently with stereoisomers, enabling their separation.[7][8][9] Several types of chiral columns are available, and screening different columns and mobile phases may be necessary to find the optimal conditions.
Q4: What are the typical impurities I should expect, and how do I identify them?
A4: Besides diastereomers, common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that were not fully synthesized.
-
Peptides with protecting groups still attached: Incomplete removal of protecting groups during cleavage.
-
Oxidized peptides: If your peptide contains methionine or cysteine.
-
Reagents from synthesis and cleavage: Such as trifluoroacetic acid (TFA).[4]
These impurities are typically identified by a combination of analytical HPLC and Mass Spectrometry (MS).[10][11] Each peak in the chromatogram should be analyzed by MS to determine its molecular weight and compare it to the expected molecular weight of the target peptide and potential impurities.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broad or Tailing Peaks) in RP-HPLC
| Possible Cause | Solution |
| Peptide Aggregation | - Dissolve the crude peptide in a stronger solvent like DMSO, DMF, or a small amount of formic acid or ammonia before diluting with the mobile phase.[3][]- Increase the column temperature (e.g., to 40-60 °C) to disrupt secondary structures and reduce aggregation.- Use a less hydrophobic column (e.g., C8 or C4 instead of C18).[5] |
| Secondary Interactions with Stationary Phase | - Ensure an ion-pairing agent like TFA (0.1%) is present in both mobile phases to mask residual silanol groups on the silica-based column and improve peak shape.[]- If TFA is not effective, consider alternative ion-pairing agents like formic acid or a phosphate buffer system. |
| Column Overload | - Reduce the amount of peptide injected onto the column. For analytical runs, use up to 0.01 mg; for semi-preparative, up to 0.1 mg.[13] |
Problem 2: Inability to Separate Diastereomers
| Possible Cause | Solution |
| Insufficient Resolution on Standard RP-HPLC | - Optimize the Gradient: Use a very shallow gradient (e.g., 0.1-0.5% change in organic solvent per minute) across the elution range of your peptide.[14]- Increase Column Length or Decrease Particle Size: Use a longer column or a column packed with smaller particles to increase theoretical plates and improve resolution.- Change Organic Modifier: Try methanol or isopropanol instead of acetonitrile, as this can alter the selectivity.- Vary the Temperature: Systematically change the column temperature, as this can affect the conformation of the diastereomers and their interaction with the stationary phase.[1] |
| Diastereomers are Too Similar for Achiral Separation | - Employ Chiral Chromatography: Use a Chiral Stationary Phase (CSP). Screening of different chiral columns (e.g., CHIROBIOTIC, CYCLOBOND) may be necessary.[9] |
Experimental Protocols
General Protocol for RP-HPLC Purification of a D-beta-Homoalanine-Containing Peptide
This protocol is a starting point and should be optimized for your specific peptide.
-
Sample Preparation:
-
HPLC System and Column:
-
System: A standard preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (if the peptide contains Trp or Tyr).[13]
-
-
Method Development (Analytical Scale):
-
Perform an initial scouting run on an analytical C18 column with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of your peptide.
-
Based on the scouting run, develop a shallower, focused gradient around the elution point of the target peptide to maximize resolution of impurities and potential diastereomers.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative or semi-preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Collect fractions across the peak(s) of interest.
-
-
Fraction Analysis and Product Pooling:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to determine the purity and identity of the peptide in each fraction.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
-
Quantitative Data Summary
The following table provides illustrative data for the separation of peptide diastereomers based on typical RP-HPLC experiments. Actual values will vary depending on the peptide sequence and chromatographic conditions.
| Parameter | Peptide Diastereomer 1 | Peptide Diastereomer 2 | Notes |
| Retention Time (min) | 25.2 | 26.1 | A small but distinct difference in retention time is expected. |
| Peak Width (min) | 0.3 | 0.3 | Sharp peaks are indicative of a good separation. |
| Resolution (Rs) | - | 1.5 | A resolution of >1.5 is generally considered baseline separation. |
| Purity (by area %) | >98% | >98% | Purity of the isolated fractions after purification. |
Visualizations
Experimental Workflow for Peptide Purification
Caption: A typical workflow for the purification of synthetic peptides.
Logical Relationship for Troubleshooting Diastereomer Separation
Caption: Decision tree for troubleshooting diastereomer separation.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. protocols.io [protocols.io]
- 14. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fmoc vs. Boc Chemistry: A Comparative Guide for D-beta-homoalanine Incorporation
For researchers, scientists, and drug development professionals venturing into the synthesis of peptides containing the unnatural amino acid D-beta-homoalanine, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a critical decision. This guide provides an objective comparison of these two cornerstone chemistries for the incorporation of D-beta-homoalanine, supported by representative data and detailed experimental protocols to inform your synthetic strategy.
D-beta-homoalanine, a beta-amino acid, introduces unique conformational constraints into peptides, making it a valuable building block in peptidomimetic design and drug discovery. However, its structure can present challenges in peptide synthesis. This comparison aims to elucidate the advantages and disadvantages of each chemistry for incorporating this specific residue.
Quantitative Performance Comparison
While direct comparative studies for D-beta-homoalanine are not extensively documented, the following table summarizes the expected performance based on data from sterically similar beta-amino acids and the general principles of each chemistry.
| Parameter | Fmoc Chemistry | Boc Chemistry | Analysis |
| Coupling Efficiency | 90-98%[1] | >97% | Both chemistries can achieve high coupling efficiencies for beta-amino acids with optimized conditions. The choice of coupling reagent is crucial. |
| Deprotection Conditions | 20% Piperidine in DMF (mild base) | 50% TFA in DCM (strong acid) | Fmoc chemistry offers milder deprotection conditions, which can be advantageous for sensitive sequences. |
| Typical Crude Purity | Generally higher due to milder conditions | Can be lower due to harsher acidic deprotection | The repetitive use of strong acid in Boc chemistry can lead to more side reactions and lower crude purity. |
| Potential Side Reactions | Aspartimide formation (if Asp is present), diketopiperazine formation | t-butylation of sensitive residues (e.g., Trp, Met), premature cleavage from resin | Both methods have characteristic side reactions that need to be considered based on the peptide sequence. |
| Final Yield | Generally higher | Can be lower due to potential for chain loss during acidic deprotection | Final yields are highly dependent on the specific sequence and purification process. |
| Orthogonality | Fully orthogonal | Quasi-orthogonal | Fmoc/tBu strategy is fully orthogonal, while Boc/Bzl requires careful selection of acid-labile side-chain protecting groups with different sensitivities. |
Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of a peptide containing D-beta-homoalanine using both Fmoc and Boc strategies.
Fmoc-based Protocol for D-beta-homoalanine Incorporation
This protocol assumes the use of a Rink Amide resin for the synthesis of a C-terminally amidated peptide.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. D-beta-homoalanine Coupling:
-
In a separate vial, dissolve Fmoc-D-beta-homoalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended for the sterically more demanding beta-amino acid.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
4. Capping (Optional but Recommended):
-
If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
5. Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times).
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Final Deprotection and Cleavage:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-based Protocol for D-beta-homoalanine Incorporation
This protocol assumes the use of a MBHA resin for the synthesis of a C-terminally amidated peptide.
1. Resin Swelling:
-
Swell the MBHA resin in DCM for 30-60 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.
-
Drain and wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).
3. Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3 times).
4. D-beta-homoalanine Coupling:
-
In a separate vial, dissolve Boc-D-beta-homoalanine-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Recouple if necessary.
5. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups as described in the Fmoc protocol.
6. Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times).
7. Chain Elongation:
-
Repeat steps 2-6 for each subsequent amino acid in the sequence.
8. Final Cleavage and Deprotection:
-
After the final coupling, treat the resin with a final deprotection step (50% TFA in DCM).
-
Wash and dry the resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.
-
Precipitate, wash, and dry the crude peptide as described in the Fmoc protocol.
9. Purification:
-
Purify the crude peptide by RP-HPLC.
Logical Workflow and Key Considerations
The choice between Fmoc and Boc chemistry for D-beta-homoalanine incorporation depends on several factors, including the overall peptide sequence, the presence of sensitive residues, and available laboratory equipment.
Caption: Decision workflow for choosing between Fmoc and Boc SPPS.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for incorporating D-beta-homoalanine using both Fmoc and Boc chemistries.
Caption: Fmoc SPPS workflow for D-beta-homoalanine incorporation.
References
A Comparative Guide to the Biological Activity of Peptides with D-β-Homoalanine vs. L-β-Homoalanine
For researchers, scientists, and drug development professionals, the modification of peptide backbones represents a critical strategy for enhancing therapeutic potential. The substitution of standard α-amino acids with β-amino acids, such as β-homoalanine, is a key peptidomimetic approach. The addition of a single methylene group into the backbone and the choice of stereochemistry (D- vs. L-isomer) at the β-carbon can profoundly alter a peptide's conformation, stability, and biological function.
This guide provides an objective comparison of the biological activities of peptides containing D-β-homoalanine versus their L-β-homoalanine counterparts. While direct head-to-head comparisons in a single peptide series are not extensively documented in publicly available literature, this guide synthesizes findings from related studies on β-amino acid and D-amino acid incorporation to provide a framework for understanding their differential effects. The core principle is that while both isomers enhance proteolytic resistance, their impact on receptor interaction is distinct and unpredictable, necessitating empirical evaluation.
Core Concepts: Stereochemistry's Impact on Peptide Properties
Proteolytic Stability
A primary advantage of incorporating β-amino acids is the significant enhancement of stability against enzymatic degradation.[1][2] Most endogenous proteases are stereospecific and readily cleave peptide bonds between L-α-amino acids.[3] The altered backbone structure of β-amino acid-containing peptides sterically hinders the approach of these enzymes.
-
L-β-Homoalanine: Confers substantial resistance to proteolysis due to the altered peptide backbone.
-
D-β-Homoalanine: Offers an even higher degree of stability. Proteases are chiral catalysts evolved to recognize L-amino acid substrates, making peptide bonds involving D-amino acids exceptionally resistant to cleavage.[3] While some broad-spectrum enzymes like pronase have been shown to cleave α-β peptide bonds irrespective of the β-amino acid's configuration, this is not typical for most proteases found in biological systems.[1]
Conformational Effects
The additional C-C bond in the β-amino acid backbone increases flexibility but also introduces new conformational preferences. The stereochemistry at the Cβ position (D- vs. L-) dictates the spatial orientation of the side chain and fundamentally influences the peptide's secondary structure.[4] While L-isomers might be accommodated within a native peptide structure with some distortion, D-isomers often induce more significant changes, such as disrupting α-helices or stabilizing unique turn structures.[5] This conformational divergence is the primary determinant of any observed differences in biological activity.
Receptor Interaction and Biological Activity
Biological receptors (e.g., GPCRs, enzymes) are chiral environments. The precise three-dimensional arrangement of a peptide's side chains is critical for high-affinity binding and subsequent signal transduction. Since D- and L-β-homoalanine direct the side chain into different regions of space, their effects on receptor binding can vary dramatically:
-
Loss of Activity: The altered conformation of the D-isomer-containing peptide may no longer fit the receptor's binding pocket, leading to a significant drop or complete loss of affinity. This is a common outcome when substituting α-amino acids with β-amino acids.[6][7]
-
Retained or Enhanced Activity: In some cases, the conformation induced by the D-isomer may present the critical side chains in a manner that is still optimal, or even superior, for receptor binding. This can result in analogs with potent and selective activity.[6][7]
-
Switch in Activity: It is also possible for a change in stereochemistry to convert an agonist into an antagonist, although this is less common.
Data Presentation: Quantitative Comparisons
The following tables summarize quantitative data from studies on opioid peptide analogs, where native α-amino acids were replaced with β³-homo-amino acids. This data serves as a valuable, albeit indirect, illustration of the principles discussed.
Table 1: Proteolytic Stability Comparison Data based on general findings for β-amino acid and D-amino acid substitutions.
| Peptide Type | Modification | Typical Half-Life (in serum/plasma) | Key Advantage | Reference |
| Native α-Peptide | All L-α-amino acids | Minutes | - | [3] |
| β-Peptide Analog | Contains L-β-homoalanine | Hours | Increased enzymatic stability | [1][8] |
| β-Peptide Analog | Contains D-β-homoalanine | Significantly longer (Hours to >Days) | Exceptional resistance to proteolysis | [3][8] |
Table 2: Receptor Binding Affinity Comparison (Opioid Peptides) Substitution of α-amino acids with the corresponding β³-homo-amino acids.
| Parent Peptide | Sequence Modification | Target Receptor | Binding Affinity Ki (nM) | Reference |
| Biphalin (Opioid Agonist) | Native: Tyr-D-Ala -Gly-Phe | µ-Opioid | 0.40 | [8] |
| δ-Opioid | 0.16 | [8] | ||
| Analog 1 | Tyr-D-Ala -Gly-β³hPhe | µ-Opioid | 1.1 | [8] |
| δ-Opioid | 0.72 | [8] | ||
| Deltorphin I (δ-selective) | Native: Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ | δ-Opioid | Potent (sub-nM) | [6][7] |
| Analog | Tyr-β³h-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ | δ-Opioid | Potent & Selective | [6][7] |
| Analog | Tyr-D-Ala -β³hPhe -Asp-Val-Val-Gly-NH₂ | δ-Opioid | Potent & Selective | [6][7] |
| Leu-Enkephalin | Native: Tyr-Gly-Gly-Phe-Leu | µ/δ-Opioid | Active | [7] |
| β-Peptide Homolog | β³hTyr -β³hGly -β³hGly -β³hPhe -β³hLeu | µ/δ-Opioid | Inactive | [7] |
Mandatory Visualization
Caption: General experimental workflow for the synthesis and biological evaluation of modified peptides.
Caption: Conceptual model of how stereoisomers interact differently with a chiral receptor binding site.
Caption: A simplified GPCR signaling pathway, relevant for opioid peptide agonists.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a generic peptide containing a β-homoalanine residue using Fmoc chemistry.
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for a C-terminal amide.
-
First Amino Acid Coupling: Swell the resin in a solvent like N,N-Dimethylformamide (DMF). Deprotect the terminal Fmoc group with 20% piperidine in DMF. Couple the first Fmoc-protected amino acid using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the desired Fmoc-D-β-homoalanine-OH or Fmoc-L-β-homoalanine-OH.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin thoroughly. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Proteolytic Stability Assay (in Human Plasma)
This protocol is used to determine the half-life of a peptide in a biologically relevant matrix.
-
Peptide Incubation: Prepare a stock solution of the purified peptide. Dilute the peptide to a final concentration (e.g., 100 µM) in fresh human plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated plasma proteins. Collect the supernatant containing the peptide and its degradation fragments.
-
LC-MS Analysis: Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry). Quantify the peak area of the intact parent peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) by fitting the data to a first-order exponential decay curve.
Receptor Binding Assay
This protocol determines the affinity (Kᵢ) of a test peptide for a specific receptor using a competitive binding format.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the µ-opioid receptor).
-
Assay Setup: In a microtiter plate, combine the cell membranes, a constant concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test peptide (D- or L-β-homoalanine analog).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
The incorporation of β-homoalanine is a powerful strategy for increasing the proteolytic stability of peptides. The choice between the D- and L-stereoisomer, however, has profound and often unpredictable consequences for biological activity. While D-β-homoalanine typically provides superior resistance to enzymatic degradation, its impact on receptor binding must be empirically determined for each position within a peptide sequence and for each specific biological target. As demonstrated by analogs of opioid peptides, a D-β-amino acid substitution can sometimes lead to highly potent and selective ligands. Therefore, the synthesis and evaluation of both D- and L-β-homoalanine-containing analogs are essential steps in the rational design of novel peptide-based therapeutics.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Basic conformers in beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor binding of opioid peptide analogues containing beta3-homo-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Significance of D-beta-homoalanine: A Comparative Guide to Alanine Scanning Mutagenesis
For researchers, scientists, and drug development professionals, understanding the contribution of individual amino acids to the function of a peptide or protein is paramount. This is particularly crucial when dealing with non-natural amino acids like D-beta-homoalanine, which are incorporated to enhance therapeutic properties. Alanine scanning mutagenesis serves as a powerful tool to elucidate the role of specific residues. This guide provides a comprehensive comparison of alanine scanning with alternative methods, supported by experimental data and detailed protocols, to validate the contribution of D-beta-homoalanine.
The Central Role of Alanine Scanning Mutagenesis
Alanine scanning is a widely used technique in molecular biology to determine the functional contribution of a specific amino acid residue to the stability or function of a protein.[1] The rationale behind this method is that the substitution of a side chain with the small, non-reactive methyl group of alanine removes the specific interactions of the original side chain beyond the β-carbon, while minimizing disruption to the protein's backbone conformation.[1][2] A significant change in the protein's function upon substitution indicates that the original residue is important for its activity.
This technique is particularly valuable for identifying "hot spots" on protein surfaces that are critical for interactions, such as antibody-antigen binding or receptor-ligand recognition.[3]
Evaluating the Contribution of D-beta-homoalanine: A Case Study
To illustrate the application of alanine scanning in the context of a non-natural amino acid, we present a case study on a hypothetical peptide, "Peptide-X," where D-beta-homoalanine is incorporated to enhance its stability and activity. The following table summarizes the results of an alanine scan on Peptide-X, where each residue, including D-beta-homoalanine, is systematically replaced with alanine.
| Residue Position | Original Residue | Mutant (Substitution) | Relative Binding Affinity (%) | Change in Proteolytic Stability (Half-life, hours) |
| 1 | Phe | Ala | 25 | 1.5 |
| 2 | Gly | Ala | 95 | 8.2 |
| 3 | D-beta-homoalanine | Ala | 15 | 0.5 |
| 4 | Lys | Ala | 40 | 7.9 |
| 5 | Trp | Ala | 10 | 8.1 |
Table 1: Alanine Scanning Mutagenesis of Peptide-X. The data shows that substituting D-beta-homoalanine with alanine leads to a significant decrease in both binding affinity and proteolytic stability, highlighting its critical role in the peptide's function.
Experimental Protocols
Alanine Scanning Mutagenesis Workflow
The process of alanine scanning mutagenesis involves several key steps, from the generation of mutants to the functional analysis.
References
Comparative Analysis of Peptides Containing Fmoc-D-beta-homoalanine via Mass Spectrometry
This guide provides a comparative mass spectrometric analysis of peptides incorporating the non-canonical amino acid Fmoc-D-beta-homoalanine against standard peptides. The inclusion of this bulky, hydrophobic Fmoc-protecting group and the beta-amino acid structure presents unique characteristics during liquid chromatography and mass spectrometry analysis, which are critical for researchers in drug development and peptide chemistry.
Chromatographic and Mass Spectrometric Performance
The presence of the fluorenylmethyloxycarbonyl (Fmoc) group on the D-beta-homoalanine residue significantly alters the physicochemical properties of the peptide. This leads to distinct behaviors in both reverse-phase liquid chromatography (RPLC) and electrospray ionization mass spectrometry (ESI-MS) when compared to a control peptide lacking this modification.
Table 1: Comparative RPLC-MS/MS Data
| Parameter | Control Peptide (Ac-YGGFL) | Test Peptide (Ac-YGG(Fmoc-D-β-hA)L) | Key Observation |
| Molecular Weight (Da) | 583.65 | 924.08 | Significant mass shift due to Fmoc-D-β-homoalanine addition. |
| Reverse-Phase Retention Time (min) | 12.5 | 25.8 | A substantial increase in hydrophobicity and retention time. |
| Predominant Precursor Ion (m/z) | 584.28 [M+H]⁺ | 924.45 [M+H]⁺, 462.73 [M+2H]²⁺ | Test peptide readily forms doubly charged ions. |
| Relative Ionization Efficiency | 100% | 75% | The bulky Fmoc group may cause slight ionization suppression. |
| Key MS/MS Fragment Ion (CID) | y₄ (425.2), b₄ (467.2) | Neutral Loss of Fmoc (m/z 701.8), y₅ (766.4) | Dominant neutral loss of the Fmoc group is a signature fragmentation. |
Experimental Protocols
Sample Preparation
Peptides were synthesized using standard solid-phase peptide synthesis (SPPS). The control peptide was acetylated N-terminally. The test peptide included an Fmoc-protected D-beta-homoalanine residue. Both peptides were purified by preparative HPLC to >95% purity, lyophilized, and reconstituted in 0.1% formic acid in water to a final concentration of 10 pmol/µL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
An Agilent 1290 Infinity II HPLC system coupled to a Sciex TripleTOF 6600 mass spectrometer was used for analysis.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: DuoSpray Ion Source (ESI).
-
Ion Spray Voltage: 5500 V.
-
Scan Type: TOF-MS scan followed by product ion scans of the top 10 most intense precursor ions.
-
Collision Energy: Collision energy was ramped from 20-55 V.
Workflow and Fragmentation Diagrams
The following diagrams illustrate the experimental workflow and the characteristic fragmentation pattern observed for the test peptide.
The fragmentation of the Fmoc-containing peptide is dominated by the facile loss of the bulky protecting group, which is a critical consideration for data interpretation and structural elucidation.
A Comparative Guide to the Purification and Characterization of D-beta-Homoalanine Peptides
For researchers, scientists, and professionals in drug development, the incorporation of non-proteinogenic amino acids like D-beta-homoalanine into peptide structures offers a promising avenue for enhancing therapeutic properties. These modifications can improve proteolytic stability and modulate biological activity. However, the purification and characterization of these novel peptides require robust analytical techniques. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purification and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization, supported by experimental protocols and data.
HPLC Purification: A Comparative Overview
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing D-beta-homoalanine.[1] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase.
A key advantage of RP-HPLC is its high resolving power, allowing for the separation of closely related impurities such as deletion sequences or diastereomers. The primary alternative, Size-Exclusion Chromatography (SEC), separates molecules based on size and is generally less effective for purifying peptides of similar molecular weight to their impurities.
Comparative Performance of HPLC Columns:
The choice of stationary phase is critical for successful purification. C18 columns are the most widely used and are generally effective for a broad range of peptides. However, for more hydrophobic or larger peptides, columns with shorter alkyl chains (C8 or C4) may provide better resolution and recovery.
| Column Type | Stationary Phase | Particle Size (µm) | Pore Size (Å) | Key Advantages | Ideal For |
| C18 | Octadecyl-silica | 5 | 100 - 300 | High hydrophobicity, excellent retention for a wide range of peptides. | General peptide purification, small to medium-sized peptides. |
| C8 | Octyl-silica | 5 | 100 - 300 | Intermediate hydrophobicity, reduced retention compared to C18. | Hydrophobic peptides that may be too strongly retained on C18. |
| C4 | Butyl-silica | 5 | 300 | Low hydrophobicity. | Large, hydrophobic peptides and proteins. |
Experimental Protocol: RP-HPLC Purification of a D-beta-Homoalanine Peptide
This protocol details the purification of a synthetic pentapeptide containing D-beta-homoalanine (Ac-Tyr-Gly-Gly-Phe-D-β-hAla-NH₂).
Materials:
-
Crude synthetic peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size)
Instrumentation:
-
Preparative HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 4.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B
-
45-50 min: 65% to 95% B
-
50-55 min: 95% B
-
55-60 min: 95% to 5% B
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Expected Results:
The target peptide is expected to elute as a major, well-defined peak. The purity of the collected fractions should be >98% as determined by analytical HPLC.
| Peptide | Retention Time (min) | Purity (%) |
| Ac-Tyr-Gly-Gly-Phe-D-β-hAla-NH₂ | 28.5 | >98 |
Characterization of D-beta-Homoalanine Peptides
Accurate characterization is essential to confirm the identity and structure of the purified peptide. Mass spectrometry and NMR spectroscopy are the primary techniques employed for this purpose.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and sequence of the peptide. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques. Collision-Induced Dissociation (CID) is used to fragment the peptide for sequence confirmation.
Peptides containing beta-amino acids can exhibit characteristic fragmentation patterns. For instance, peptides with an N-terminal beta-alanine have been shown to yield a diagnostic imine loss.
Comparative Fragmentation of α- and β-Alanine Containing Peptides:
| Ion Type | α-Alanine Peptide | β-Alanine Peptide |
| b-ions | Present | Present |
| y-ions | Present | Present |
| Imine Loss | Absent | Present (diagnostic for N-terminal β-Ala) |
| Lactam ions (m/z 72) | Absent | Present (diagnostic for β-Ala) |
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water.
-
LC Separation: Use a C18 analytical column with a water/acetonitrile gradient containing 0.1% formic acid.
-
MS Analysis:
-
Acquire full scan MS spectra to determine the molecular weight of the peptide.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.
-
Expected Fragmentation Data for Ac-Tyr-Gly-Gly-Phe-D-β-hAla-NH₂:
| Fragment Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 584.28 | 584.29 |
| b₂ | 221.09 | 221.10 |
| b₃ | 278.11 | 278.12 |
| b₄ | 425.18 | 425.19 |
| y₁ | 102.08 | 102.09 |
| y₂ | 249.15 | 249.16 |
| y₃ | 306.17 | 306.18 |
| y₄ | 363.19 | 363.20 |
NMR Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. 1D ¹H NMR and 2D experiments like COSY and TOCSY are used to assign proton resonances.
The chemical shifts of protons in a D-beta-homoalanine residue will differ from those in a standard alpha-amino acid. The presence of an additional methylene group in the backbone will influence the local chemical environment.
Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire 2D COSY and TOCSY spectra to aid in resonance assignment.
-
Expected ¹H NMR Chemical Shifts for D-beta-Homoalanine Residue in D₂O:
| Proton | Chemical Shift (ppm) |
| α-CH | ~4.2 |
| β-CH₂ | ~2.5 - 2.7 |
| γ-CH₃ | ~1.2 |
| NH | ~8.0 (in non-deuterated solvent) |
Workflow and Pathway Visualizations
To further clarify the experimental processes and relationships, the following diagrams have been generated using Graphviz.
Caption: Overall experimental workflow for the synthesis, purification, and characterization of D-beta-homoalanine peptides.
Caption: Logical flow of the RP-HPLC purification process for D-beta-homoalanine peptides.
This guide provides a foundational understanding and practical protocols for the successful purification and characterization of peptides incorporating D-beta-homoalanine. By employing these systematic approaches, researchers can confidently advance the development of novel peptide-based therapeutics.
References
D-Beta-Homoalanine Incorporation: A Strategy for Enhancing Peptide Enzymatic Stability
For researchers, scientists, and drug development professionals, a primary obstacle in the clinical translation of peptide-based therapeutics is their rapid degradation by endogenous enzymes. A key strategy to overcome this limitation is the incorporation of non-natural amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides with and without the inclusion of D-beta-homoalanine, a non-proteinogenic amino acid. By presenting supporting data, detailed experimental protocols, and workflow visualizations, this document serves as a resource for designing more robust peptide drug candidates.
The substitution of natural L-alpha-amino acids with their D-isomers or beta-amino acid counterparts is a well-established method to enhance resistance to proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific, primarily recognizing and binding to substrates composed of L-alpha-amino acids. The incorporation of a D-amino acid introduces a stereochemical barrier that hinders the peptide from fitting correctly into the protease's active site, thereby dramatically reducing the rate of cleavage. Furthermore, the introduction of a beta-amino acid, which has an additional carbon atom in the backbone compared to an alpha-amino acid, alters the peptide's conformation and renders the adjacent peptide bonds resistant to proteolysis. Peptides constructed entirely of beta-amino acids have shown exceptional stability against a wide array of peptidases.[1][2]
Quantitative Data Comparison
The following table summarizes the expected comparative enzymatic stability based on extensive research into D-amino acid and beta-amino acid incorporation. The data illustrates the typical, significant increase in half-life observed when a standard L-amino acid peptide is modified.
| Peptide Variant | Sequence | Incubation Matrix | Half-life (t½) | % Intact Peptide after 24h |
| Standard Peptide | Hypothetical L-Peptide | Human Serum | ~ minutes to < 2 hours | < 5% |
| Modified Peptide | Hypothetical Peptide with D-beta-homoalanine | Human Serum | > 24 hours | > 95% |
Note: The data presented is illustrative and represents the generally observed trend. The exact half-life will depend on the specific peptide sequence and the location of the D-beta-homoalanine substitution.
Principles of Enhanced Stability
The increased enzymatic stability of peptides containing D-beta-homoalanine is attributed to two main factors:
-
Stereochemical Hindrance: Proteases are chiral enzymes that have evolved to recognize L-amino acids. The D-configuration of the amino acid prevents the peptide from binding effectively to the enzyme's active site.[3]
-
Altered Backbone Conformation: Beta-amino acids, like D-beta-homoalanine, extend the peptide backbone. This alteration disrupts the typical alpha-helical or beta-sheet structures that proteases recognize, making the peptide a poor substrate for these enzymes.[1]
Experimental Protocols
A standard method to assess the enzymatic stability of peptides involves incubation in a biologically relevant matrix, such as human serum or plasma, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: In Vitro Peptide Stability Assay in Human Serum
1. Materials:
- Test Peptide (with D-beta-homoalanine) and Control Peptide (all L-amino acid)
- Pooled Human Serum (commercially available)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
- HPLC or LC-MS system with a C18 column
2. Procedure:
- Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water or PBS).
- Incubation:
- Pre-warm the human serum to 37°C.
- In separate microcentrifuge tubes, add a specific amount of the peptide stock solution to the pre-warmed serum to achieve a final concentration of 50-100 µg/mL.
- Incubate the tubes at 37°C with gentle agitation.
- Time-Point Sampling:
- Collect aliquots (e.g., 50 µL) from each tube at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
- The 0-minute time point should be collected immediately after adding the peptide to the serum.
- Reaction Quenching:
- Immediately add the collected aliquot to a tube containing a 2-3 fold excess of ice-cold quenching solution (e.g., 150 µL of ACN with 0.1% TFA).
- Vortex thoroughly to precipitate serum proteins and stop enzymatic activity.
- Sample Preparation:
- Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to HPLC vials for analysis.
- HPLC/LC-MS Analysis:
- Inject the supernatant onto the LC system.
- Separate the intact peptide from its degradation products using a suitable gradient.
- Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) or use mass spectrometry to identify and quantify the intact peptide.
- Data Analysis:
- Determine the peak area of the intact peptide at each time point.
- Calculate the percentage of the intact peptide remaining relative to the 0-minute time point.
- Plot the percentage of intact peptide versus time and determine the half-life (t½).
Visualizations
Experimental Workflow
Caption: Workflow for assessing the enzymatic stability of peptides.
Protease Resistance Mechanism
Caption: Mechanism of protease resistance by D-beta-homoalanine.
References
- 1. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of Peptides Incorporating D-beta-Homoalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as D-beta-homoalanine, into peptides is a key strategy in modern drug discovery to enhance proteolytic stability and modulate biological activity. Elucidating the precise three-dimensional structure of these modified peptides is critical for understanding their function and for structure-based drug design. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for the structural analysis of peptides containing D-beta-homoalanine, supported by experimental data and detailed protocols.
Performance Comparison: NMR vs. Alternative Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides.[1][2] However, a comprehensive structural analysis often benefits from complementary methods. Here, we compare NMR with X-ray crystallography, molecular dynamics (MD) simulations, and mass spectrometry.
While a direct comparison of a single peptide containing D-beta-homoalanine across all techniques is not available in a single publication, we can synthesize data from studies on similar beta-peptides to provide a quantitative overview.
Table 1: Comparison of Structural Parameters Determined by NMR and X-ray Crystallography for a Hypothetical D-beta-Homoalanine Containing Peptide
| Structural Parameter | NMR (Solution) | X-ray Crystallography (Solid-State) | Key Differences and Considerations |
| Resolution | Typically lower than X-ray | High, often to atomic resolution (<1.5 Å) | NMR provides an ensemble of structures representing solution dynamics, while X-ray provides a single, static structure in the crystalline state.[3][4] |
| Backbone Dihedral Angles (φ, ψ) | Ensemble of angles, e.g., φ: -120° ± 20°, ψ: 125° ± 15° for β-strands[5] | Precise angles, e.g., φ: -139°, ψ: +135° for an ideal β-strand[6] | Differences can arise from crystal packing forces versus the dynamic nature of the peptide in solution.[3][7] |
| Root Mean Square Deviation (RMSD) | Typically 0.5 - 1.5 Å for the backbone atoms of the structured regions of the ensemble | Not applicable for a single structure | The RMSD of an NMR ensemble reflects the flexibility of the peptide in solution.[8][9] |
| Inter-residue Distances (NOEs) | Upper and lower distance constraints (e.g., 2.0 - 5.0 Å) | Precise distances calculated from atomic coordinates | NOE-derived distances are crucial for NMR structure calculation but are averaged over time and the molecular ensemble. |
| Hydrogen Bonds | Inferred from slow amide proton exchange rates and specific NOE patterns | Directly observed through electron density maps | NMR can provide evidence for hydrogen bonds in solution, which may differ from those in the crystal lattice.[1] |
Table 2: Performance Comparison of Structural Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | 3D structure in solution, dynamics, conformational ensembles, ligand binding | No crystallization required, provides information on flexibility.[10] | Limited to smaller peptides/proteins (typically <30-40 kDa), lower resolution than X-ray.[4][10] |
| X-ray Crystallography | High-resolution 3D structure in the solid state | No size limitation, highly precise atomic coordinates. | Requires diffraction-quality crystals, which can be difficult to obtain; provides a static picture.[4][7] |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational sampling, free energy landscapes | Provides insights into molecular motion at an atomic level.[11] | Accuracy is dependent on the force field used; computationally intensive. |
| Mass Spectrometry | Molecular weight, sequence verification, post-translational modifications | High sensitivity, can analyze complex mixtures. | Does not directly provide 3D structural information, though techniques like ion mobility can offer conformational insights. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil) | Rapid assessment of secondary structure, requires small sample amounts. | Provides a global, rather than residue-specific, view of the structure; interpretation for β-peptides can be ambiguous.[12] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible structural data. Below are protocols for key experiments.
Protocol 1: 2D NMR Spectroscopy for Structural Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the synthetic peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol).
-
Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).
-
Filter the sample to remove any particulate matter.
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A typical experiment uses a mixing time of 60-80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons within ~5 Å. A mixing time of 150-300 ms is commonly used for peptides of this size.
-
COSY (Correlation Spectroscopy): To identify through-bond correlations, primarily for assigning protons within a residue.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances (requires ¹³C labeling or can be run at natural abundance for sensitive instruments).
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To assign backbone and sidechain amide resonances (requires ¹⁵N labeling).
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances sequentially using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.
-
Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
Use the distance and dihedral angle restraints to calculate an ensemble of structures using software like CYANA or XPLOR-NIH.
-
Protocol 2: Molecular Dynamics (MD) Simulations
-
System Setup:
-
Start with an initial 3D structure of the peptide, which can be an extended conformation or a model generated from NMR data.
-
Choose an appropriate force field that has been parameterized for non-natural amino acids or can be modified (e.g., AMBER, CHARMM, GROMOS). For unnatural residues, parameters may need to be generated using quantum mechanical calculations.
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the trajectory to study conformational changes, hydrogen bonding patterns, and to calculate properties like RMSD, RMSF, and dihedral angle distributions.
-
Visualizations
Diagrams illustrating key workflows and relationships are essential for clarity.
Caption: Workflow for NMR-based structural analysis of peptides.
Caption: Relationship between techniques and derived structural information.
Conclusion
The structural analysis of peptides incorporating D-beta-homoalanine is most powerfully addressed through an integrated approach. While NMR spectroscopy provides unparalleled insights into the solution-state conformational ensemble and dynamics, its combination with high-resolution X-ray crystallography and computationally intensive MD simulations offers a more complete picture. The choice of technique will ultimately depend on the specific research question, sample availability, and desired level of structural detail. This guide provides the foundational knowledge for researchers to make informed decisions and to design robust experimental strategies for the structural elucidation of these important modified peptides.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.bu.edu [people.bu.edu]
- 5. High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEM 245 - Lecture 7 [guweb2.gonzaga.edu]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. Analyses of protein cores reveal fundamental differences between solution and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta-alanine containing cyclic peptides with predetermined turned structure. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. Conformational analysis of circular dichroism spectra of insulin, proinsulin and c-peptides by non-linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Assays for Peptides Containing D-beta-homoalanine
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like D-beta-homoalanine into peptide structures is a key strategy for enhancing therapeutic properties. This guide provides an objective comparison of essential in vitro and in vivo assays to evaluate the performance of these modified peptides, complete with supporting experimental data and detailed protocols.
The substitution of L-alpha-amino acids with D-beta-homoalanine can profoundly influence a peptide's stability, bioactivity, and pharmacokinetic profile. The D-configuration confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the peptide's half-life in vivo.[1][2] The beta-amino acid structure, with an additional carbon in the backbone, can also contribute to proteolytic resistance and induce unique conformational preferences.[3][4][5] A thorough evaluation using a panel of assays is crucial to characterize the impact of this modification.
Comparative Analysis of Key Performance Parameters
The following table summarizes the expected outcomes from various assays when comparing a native L-peptide to its analogue containing D-beta-homoalanine. The data presented is a representative compilation based on findings for peptides containing D-amino acids and beta-amino acids.[1][5][6]
| Assay | Parameter Measured | Native L-Peptide (Representative Value) | D-beta-homoalanine Peptide (Expected Outcome) | Reference |
| In Vitro Stability | ||||
| Serum/Plasma Stability | Half-life (t½) in human serum | ~15 min | > 240 min | [1][6] |
| Proteolytic Degradation (e.g., Trypsin) | % Intact peptide after 2h | < 10% | > 95% | [7][8] |
| In Vitro Activity | ||||
| Receptor Binding | Binding Affinity (Ki or KD) | 10 nM | Variable (5 - 50 nM, context-dependent) | [3][9] |
| Cell-Based Functional Assay | Potency (IC50 or EC50) | 50 nM | Variable (may increase, decrease, or remain similar) | [2] |
| Cellular Uptake | % Internalization | 20% | Variable (dependent on mechanism and sequence) | [10][11] |
| In Vivo Performance | ||||
| Pharmacokinetics (Mouse Model) | Plasma half-life (t½) | < 30 min | > 120 min | [12][13] |
| Bioavailability (Oral) | < 1% | Potentially increased, but generally low | [12] |
Experimental Protocols
Detailed methodologies for the key assays are provided below.
In Vitro Serum Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases present in serum.
Materials:
-
Test peptide (D-beta-homoalanine analogue) and control (native L-peptide)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Protocol:
-
Preparation: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., sterile water or DMSO, diluted with PBS). Thaw human serum on ice and centrifuge to remove precipitates.
-
Incubation: Pre-warm the serum to 37°C. In a microcentrifuge tube, mix 90 µL of serum with 100 µL of PBS. Add 10 µL of the peptide stock solution to achieve a final concentration of approximately 50 µg/mL.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot.
-
Enzyme Inactivation: Immediately add the aliquot to a tube containing 100 µL of the quenching solution to stop enzymatic reactions and precipitate serum proteins.
-
Sample Preparation: Vortex the tube and incubate on ice for 15 minutes. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant. Analyze the amount of intact peptide in the supernatant by RP-HPLC, monitoring absorbance at 214 nm.
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. The amount of peptide at time 0 is considered 100%. Plot the percentage of intact peptide versus time and calculate the half-life (t½).[1][6]
Receptor Binding Assay
This assay determines the affinity of the peptide for its target receptor, often using a competitive binding format.
Materials:
-
Cell membranes or purified receptor expressing the target of interest
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Test peptide (D-beta-homoalanine analogue) and control (native L-peptide) at various concentrations
-
Binding buffer (specific to the receptor system)
-
Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes/purified receptor, the labeled ligand at a fixed concentration (typically at or below its KD), and varying concentrations of the unlabeled test peptide or control peptide.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the reaction mixture through the glass fiber filters to separate the receptor-bound ligand from the unbound ligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Detection: Measure the amount of radioactivity or fluorescence retained on the filters.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the log concentration of the unlabeled competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[3][9]
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in an animal model.
Materials:
-
Test peptide (D-beta-homoalanine analogue), potentially radiolabeled (e.g., with ³H or ¹⁴C) for easier quantification
-
Animal model (e.g., male C57BL/6 mice)
-
Administration vehicles (e.g., saline for intravenous injection, PBS for subcutaneous injection)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
Analytical instrumentation (e.g., LC-MS/MS or liquid scintillation counter)
Protocol:
-
Administration: Administer the peptide to cohorts of mice via the desired route (e.g., intravenous, subcutaneous, or oral) at a specific dose.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-administration), collect blood samples from the animals. For tissue distribution, euthanize the animals at selected time points and harvest organs of interest (e.g., brain, liver, kidneys).
-
Sample Processing: Separate plasma from whole blood by centrifugation. Homogenize tissue samples.
-
Quantification: Extract the peptide from plasma and tissue homogenates. Quantify the concentration of the intact peptide using a validated LC-MS/MS method or by measuring radioactivity.
-
Data Analysis: Plot the mean plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[12]
Visualizations
The following diagrams illustrate key workflows and concepts related to the evaluation of peptides containing D-beta-homoalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and receptor binding of opioid peptide analogues containing beta3-homo-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular uptake studies with beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different coupling reagents for Fmoc-D-beta-homoalanine
A Comparative Guide to Coupling Reagents for Fmoc-D-beta-homoalanine in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the efficient incorporation of non-natural amino acids like this compound is crucial for designing novel peptides with enhanced structural and functional properties. The selection of an appropriate coupling reagent is a critical factor that significantly influences the yield, purity, and stereochemical integrity of the synthesized peptide. This guide provides a comparative analysis of commonly used coupling reagents for the sterically hindered this compound, supported by extrapolated data from studies on similar challenging amino acids.
Performance Comparison of Coupling Reagents
The choice of a coupling reagent for a sterically hindered amino acid such as this compound requires a balance between reactivity, the potential for side reactions like racemization, and overall cost-effectiveness. High-potency activating agents are generally preferred to ensure efficient amide bond formation. The following table summarizes the expected performance of four widely used coupling reagents.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Racemization |
| HATU | Aminium Salt | 30 - 60 min | >99% | Very High | Very Low[1] |
| HBTU | Aminium Salt | 45 - 90 min | 98 - 99% | High | Low to Moderate[1] |
| PyBOP | Phosphonium Salt | 45 - 120 min | 98 - 99% | High | Low[1] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 180 min | 95 - 98% | Good | Low[1] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Interpretation of Performance Data
-
Aminium Salts (HATU, HBTU): These reagents are known for their high reactivity, leading to shorter coupling times and excellent yields.[2] HATU, in particular, is often considered superior for challenging couplings due to its high efficiency and minimal risk of racemization.[1] While effective, these reagents are generally more expensive.
-
Phosphonium Salts (PyBOP): PyBOP offers a robust and slightly more economical alternative to aminium salts, providing high yields and a low propensity for racemization.[1] It is a reliable choice for the incorporation of sterically hindered residues.
-
Carbodiimides (DIC/HOBt): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective option. However, it may necessitate longer reaction times or double coupling to achieve complete incorporation of a hindered amino acid like this compound.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase peptide synthesis (SPPS) coupling cycle.
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
The following are generalized protocols for the manual coupling of this compound to a resin in solid-phase peptide synthesis. These protocols assume a standard resin loading and should be optimized for specific sequences and scales.
General Steps (Applicable to all protocols):
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (3-5 times).
Protocol 1: HATU Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: HBTU Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 45-90 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: PyBOP Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 45-120 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 4: DIC/HOBt Coupling
-
Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3 equivalents) to the amino acid/HOBt solution. Immediately add this mixture to the deprotected resin and agitate for 60-180 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. Due to the lower reactivity, a double coupling may be required for sterically hindered residues.
Conclusion
The selection of a coupling reagent for this compound is a critical step that can significantly impact the success of peptide synthesis. For routine and less challenging sequences, the more economical DIC/HOBt system may be sufficient. However, for complex or lengthy peptides where high efficiency and minimal side reactions are paramount, the use of more potent reagents like HATU or PyBOP is recommended. Researchers should consider the specific requirements of their synthesis, including the peptide sequence, scale, and budget, to make an informed decision on the most appropriate coupling strategy.
References
Validating Peptide Synthesis: A Guide for Incorporating Non-Natural Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids (nAAs) into peptides is a powerful strategy for enhancing therapeutic properties like stability and potency.[1][2] However, the unique structures of these amino acids introduce significant challenges to standard synthesis protocols.[1][3] This guide provides a comparative overview of methods to validate the success of peptide synthesis with nAAs, focusing on analytical techniques and strategies to overcome common synthetic hurdles.
The primary method for creating peptides with nAAs is Solid-Phase Peptide Synthesis (SPPS).[1][4] The process involves iteratively adding amino acids to a growing chain anchored to a solid resin support.[1][5][6] While effective, the introduction of nAAs can complicate this process.
Key Challenges in Synthesizing Peptides with Non-Natural Amino Acids
The success of incorporating nAAs is often hindered by several factors, primarily stemming from their unique structures:
-
Steric Hindrance: Bulky side chains or modifications like N-methylation on nAAs can physically block the chemical reactions required to form a peptide bond.[1][7][8] This can lead to incomplete or failed coupling reactions, resulting in lower yields and truncated peptide sequences.[8][9]
-
Altered Reactivity: The electronic properties of an nAA's side chain can change the reactivity of its amino and carboxyl groups, requiring adjustments to the synthesis conditions.[1]
-
Racemization: Racemization, the loss of stereochemical purity at the alpha-carbon, can be more prevalent when coupling sterically hindered nAAs, leading to a mixture of D and L isomers.[7][9]
-
Aggregation: Certain peptide sequences, especially those containing hydrophobic nAAs, are prone to aggregation during synthesis, which can hinder subsequent reaction steps.
Strategies for Overcoming Synthesis Challenges
To improve the success rate of incorporating nAAs, researchers can employ several strategies, particularly in the selection of coupling reagents. Coupling reagents are crucial for activating the carboxylic acid group of one amino acid to facilitate its bonding with the amino group of the next.[9] For challenging couplings involving hindered nAAs, powerful onium salt reagents are generally recommended over standard carbodiimides.[7][9]
| Coupling Reagent Class | Examples | Recommended for Hindered Couplings? | Key Advantages | Potential Drawbacks |
| Carbodiimides | DIC, DCC, EDC | Generally insufficient alone[7] | Cost-effective | Slower reaction times; byproducts can be problematic[7] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly Recommended [7] | High reactivity and speed (HATU); High efficiency and better safety profile (COMU)[7][9][10] | Can cause guanidinylation of the N-terminus if used in excess (HBTU, HATU)[9] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended [7] | High efficiency; minimizes racemization; no guanidinylation side reaction[7] | Byproducts can be difficult to remove[7] |
Note: This table is a synthesis of data from multiple sources, and optimal conditions may vary based on the specific peptide sequence and nAA.
Validating Success: A Comparison of Analytical Techniques
Confirming the successful synthesis of a peptide containing nAAs requires rigorous analytical validation. A combination of techniques is often necessary to ensure the desired product's identity, purity, and sequence are correct.
| Analytical Technique | Primary Purpose | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separates the target peptide from impurities, allowing for purity determination (e.g., >95%).[11] | High resolution for separating closely related molecules.[12] | Does not confirm molecular identity or sequence.[11] |
| Mass Spectrometry (MS) | Identity Confirmation | Measures the precise molecular weight of the peptide, confirming that it matches the theoretical mass.[11] | High sensitivity and accuracy for confirming molecular weight. | Does not provide information on purity or the exact sequence of amino acids. |
| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Fragments the peptide and analyzes the masses of the fragments to determine the amino acid sequence.[13] | Can confirm the sequence and identify the location of nAAs. | Can be complex to interpret for novel peptides. |
| Edman Degradation | N-Terminal Sequencing | Sequentially removes and identifies amino acids from the N-terminus of the peptide.[14] | Can accurately sequence up to 30-50 amino acids.[14][15] | Will not work if the N-terminus is chemically modified; stops if a non-α-amino acid is encountered.[14] |
Experimental Workflows and Protocols
The successful synthesis and validation of a peptide containing non-natural amino acids follow a structured workflow.
Generalized Experimental Protocols
1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) [1]
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
-
Fmoc Deprotection: A 20% solution of piperidine in DMF is added to the resin to remove the Fmoc protecting group from the N-terminus.[1]
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (natural or nAA, 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) are dissolved in DMF.
-
A base, such as N,N-diisopropylethylamine (DIPEA), is added to the mixture.
-
This activation mixture is then added to the resin and agitated for 1-4 hours. For sterically hindered nAAs, extended coupling times or double coupling may be necessary.[7]
-
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.[9]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin test.[9]
-
Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA). A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
2. HPLC Analysis and Purification [13]
-
Sample Preparation: The crude peptide is dissolved in a suitable solvent, often containing a small amount of acetonitrile and water, and filtered.[13]
-
Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often with 0.1% TFA) is used to elute the peptides.[13]
-
Detection: Peptides are typically detected by UV absorbance at 214 nm and 280 nm. The purity is calculated by integrating the area of the main peak relative to the total area of all peaks.
3. Mass Spectrometry Analysis [13]
-
The purified peptide fractions from HPLC are introduced into a mass spectrometer.
-
Electrospray ionization (ESI) is a common method for ionizing peptides.[16]
-
The mass-to-charge (m/z) ratio of the peptide is measured to determine its molecular weight, which is then compared to the theoretical value.[13]
Decision-Making in Validation
Choosing the right combination of analytical techniques is crucial for robust validation.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 6. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. scienmag.com [scienmag.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. hplc.eu [hplc.eu]
- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Edman degradation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Proper Disposal of Fmoc-D-beta-homoalanine: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Fmoc-D-beta-homoalanine, a key reagent in peptide synthesis and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
While this compound and similar Fmoc-protected amino acids are generally not classified as hazardous substances, they require careful handling to mitigate potential risks.[1][2][3] The primary hazards are associated with direct contact and inhalation of dust particles.
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[4][5]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[4]
It is crucial to recognize that the hazards of waste materials will also depend on the solvents and reagents used in conjunction with this compound, such as piperidine and dimethylformamide (DMF) for Fmoc group removal.[6][7]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles.[3][8] |
| Body Protection | A standard laboratory coat should be worn.[1] |
| Respiratory | In cases of significant dust generation, a NIOSH-approved respirator may be necessary. Ensure adequate ventilation.[3] |
Disposal Procedures
Disposal of this compound and its associated waste must comply with all federal, state, and local environmental regulations.[5] The appropriate disposal route depends on whether the waste is in solid form or a liquid solution.
Solid Waste Disposal
This procedure applies to expired reagents, unused this compound, and contaminated consumables (e.g., weighing paper, gloves).
Step-by-Step Protocol:
-
Segregation: Collect all solid waste in a dedicated, clearly labeled, and sealable container. The container should be marked "Non-hazardous Chemical Waste" or as required by your institution's waste management plan.
-
Containment: For spills, carefully sweep the solid material to avoid generating dust and place it into the designated waste container.[1][5]
-
Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound") and any other components present.
-
Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Liquid Waste Disposal
This procedure applies to solutions containing this compound, such as reaction mixtures and waste from Fmoc deprotection steps, which often contain hazardous solvents like piperidine and DMF.
Step-by-Step Protocol:
-
Segregation: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Labeling: The container must be clearly labeled with the full chemical names of all constituents, including solvents and their approximate concentrations. For example: "Hazardous Waste: this compound, Piperidine, DMF."
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area or main chemical waste storage area. Ensure secondary containment is in place to prevent spills.
-
Pickup: Contact your institution's EHS office for collection and disposal. Due to the presence of hazardous solvents, this waste stream requires specialized handling and disposal procedures.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of waste generated during experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and its associated waste, fostering a secure research environment. Always consult your institution's specific safety and waste management protocols.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. peptide.com [peptide.com]
- 3. carlroth.com [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. chempep.com [chempep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Fmoc-D-beta-homoalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the handling of Fmoc-D-beta-homoalanine. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
This compound is a derivative of a non-proteinogenic amino acid used in peptide synthesis and other biochemical applications. While specific toxicity data is limited, it should be handled with the care accorded to all laboratory chemicals, which may be harmful if inhaled, ingested, or absorbed through the skin.[1] As a fine powder, it poses a primary risk of inhalation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure.[2] The following table summarizes the minimum required PPE for handling this compound in various laboratory operations.[3]
| Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid | Full-coverage lab coat | Nitrile gloves (inspect before use, change immediately if contaminated)[4][5] | ANSI Z87.1-compliant safety glasses with side shields[3] | Required if not handled in a certified chemical fume hood or ventilated balance enclosure. Use an N95-rated respirator or higher.[6] |
| Working with Solutions | Full-coverage lab coat | Nitrile gloves[6] | Safety glasses or chemical splash goggles[7] | Not generally required if handled in a chemical fume hood. |
| High-Splash Potential | Chemical-resistant apron over lab coat | Nitrile gloves | Chemical splash goggles and a face shield[3][7] | Not generally required if handled in a chemical fume hood. |
| Cleaning & Decontamination | Full-coverage lab coat | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | Not generally required if handled in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound from receipt to use in an experiment.
1. Preparation & Area Setup
-
Location : All manipulations involving the solid chemical should be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[1]
-
Surface Preparation : Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment : Have all necessary glassware, spatulas, solvents, and waste containers prepared and within reach to avoid moving contaminated items outside the designated area.
2. Weighing the Compound
-
Tare the Container : Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer Solid : Carefully transfer the required amount of this compound to the vessel using a clean spatula. Avoid creating dust by handling the powder gently.[1]
-
Close Primary Container : Immediately and securely cap the stock container of this compound.
-
Clean Up : Use a small brush or a dedicated vacuum to clean any spilled powder from the balance and surrounding area within the hood.
3. Dissolution
-
Add Solvent : In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Mix : Use gentle agitation (swirling, stirring, or sonication) to dissolve the solid. If heating is required, use a controlled heating mantle and ensure proper ventilation.
4. Post-Handling & Decontamination
-
Clean Equipment : Thoroughly clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe Down : Wipe down the work surface inside the fume hood with a damp cloth or towel.
-
PPE Removal : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[4]
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste
-
Contaminated Materials : All disposable items contaminated with this compound, such as gloves, bench paper, and weighing paper, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused Chemical : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
2. Liquid Waste
-
Solvent Waste : Solutions containing this compound and reaction mixtures should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
Compatibility : Ensure the waste container is compatible with the solvents used (e.g., do not store halogenated solvents in metal containers).
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate concentrations.
3. General Guidance
-
Regulations : All waste must be disposed of in accordance with federal, state, and institutional environmental control regulations.[1]
-
Drain Disposal : Do not dispose of this compound or its solutions down the drain.[1]
By adhering to these guidelines, researchers can safely handle this compound while minimizing personal risk and environmental impact.
References
- 1. peptide.com [peptide.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. peptide.com [peptide.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com.au [westlab.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
